11-Mercaptoundecylphosphoric acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
11-sulfanylundecyl dihydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25O4PS/c12-16(13,14)15-10-8-6-4-2-1-3-5-7-9-11-17/h17H,1-11H2,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPYXJSSCWCSOFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCOP(=O)(O)O)CCCCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25O4PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50693507 | |
| Record name | 11-Sulfanylundecyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188678-49-1 | |
| Record name | 11-Sulfanylundecyl dihydrogen phosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50693507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-Mercaptoundecylphosphoric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 11-Mercaptoundecylphosphoric Acid: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 11-Mercaptoundecylphosphoric acid (11-MUPA), a bifunctional molecule of significant interest in the fields of materials science, nanotechnology, and biosensor development. Its unique structure, featuring a terminal thiol group for anchoring to noble metal surfaces and a phosphate (B84403) head group for further functionalization or interaction with biological systems, makes it a versatile building block for creating highly tailored interfaces.
Synthesis of this compound
Experimental Protocol: Proposed Synthesis
Step 1: Phosphorylation of 11-bromo-1-undecanol (B108197)
This step introduces the phosphate group at one end of the alkyl chain. A common method for phosphorylation of alcohols is the use of phosphorus oxychloride (POCl₃) followed by hydrolysis.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve 11-bromo-1-undecanol (1 equivalent) in anhydrous tetrahydrofuran (B95107) (THF).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reagents: Add triethylamine (B128534) (1.1 equivalents) to the solution. Subsequently, add phosphorus oxychloride (1.1 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction: Allow the reaction mixture to stir at 0°C for 1 hour and then at room temperature for 12 hours under a nitrogen atmosphere.
-
Hydrolysis: Carefully quench the reaction by the slow addition of water at 0°C.
-
Extraction and Purification: Extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The resulting crude product, 11-bromoundecyl dihydrogen phosphate, can be purified by column chromatography on silica (B1680970) gel.
Step 2: Thiolation of 11-bromoundecyl dihydrogen phosphate
This step converts the terminal bromide into a thiol group. A common method for this transformation is the reaction with thiourea (B124793) followed by hydrolysis.
-
Reaction with Thiourea: In a round-bottom flask, dissolve the 11-bromoundecyl dihydrogen phosphate (1 equivalent) and thiourea (1.2 equivalents) in ethanol (B145695).
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours.
-
Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide (B78521) (2.5 equivalents) in water. Heat the mixture to reflux for another 2 hours to hydrolyze the isothiouronium salt.
-
Acidification and Isolation: Cool the reaction mixture to room temperature and acidify with hydrochloric acid to a pH of approximately 2. The product, this compound, may precipitate out of the solution.
-
Purification: Collect the solid product by filtration and wash with cold water. The product can be further purified by recrystallization from a suitable solvent system.
Logical Workflow for the Proposed Synthesis of 11-MUPA
Caption: Proposed two-step synthesis of 11-MUPA.
Characterization of this compound
Comprehensive characterization is essential to confirm the identity and purity of the synthesized 11-MUPA. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure. For 11-MUPA, both ¹H NMR and ³¹P NMR are highly informative.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve a small amount of the purified 11-MUPA in a suitable deuterated solvent, such as deuterium (B1214612) oxide (D₂O) or deuterated methanol (B129727) (CD₃OD).
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum. The spectrum is expected to show characteristic signals for the methylene (B1212753) protons of the alkyl chain and a triplet for the methylene group adjacent to the sulfur atom.
-
³¹P NMR Acquisition: Acquire the ³¹P NMR spectrum. A single resonance is expected in the phosphate region of the spectrum, confirming the presence of the phosphoric acid group.
| ¹H NMR (Predicted) | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Methylene (adjacent to S) | ~2.5 | Triplet | 2H | -CH₂-SH |
| Methylene (adjacent to O) | ~3.9 | Multiplet | 2H | -CH₂-O-P |
| Methylene chain | 1.2-1.7 | Multiplet | 16H | -(CH₂)₈- |
| Thiol | Variable | Singlet | 1H | -SH |
| ³¹P NMR (Predicted) | Chemical Shift (ppm) | Multiplicity |
| Phosphate | 0 to 5 | Singlet |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compound, providing strong evidence of its identity.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of 11-MUPA in a suitable solvent, such as methanol or water.
-
Analysis: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in negative ion mode.
-
Data Interpretation: The mass spectrum should show a prominent peak corresponding to the deprotonated molecule [M-H]⁻.
| Mass Spectrometry Data | Value |
| Molecular Formula | C₁₁H₂₅O₄PS |
| Molecular Weight | 284.35 g/mol |
| Expected [M-H]⁻ Peak (m/z) | 283.12 |
X-ray Photoelectron Spectroscopy (XPS)
XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the elements on a surface. It is particularly useful for characterizing self-assembled monolayers (SAMs) of 11-MUPA on a substrate like gold.
Experimental Protocol: XPS of 11-MUPA SAM on Gold
-
SAM Preparation: Immerse a clean gold substrate in a dilute ethanolic solution of 11-MUPA for 24-48 hours to allow for the formation of a well-ordered monolayer.
-
Rinsing and Drying: Rinse the substrate thoroughly with ethanol to remove non-chemisorbed molecules and dry under a stream of nitrogen.
-
XPS Analysis: Introduce the sample into the ultra-high vacuum chamber of the XPS instrument and acquire high-resolution spectra for the C 1s, O 1s, P 2p, S 2p, and Au 4f regions.
| XPS Data (Expected for SAM on Gold) | Binding Energy (eV) | Assignment |
| C 1s | ~285.0 | C-C, C-H |
| C 1s | ~286.5 | C-O, C-S |
| O 1s | ~532.8 | P-O-H, P=O |
| P 2p | ~133.5 | Phosphate |
| S 2p (S 2p₃/₂) | ~162.0 | Thiolate (Au-S) |
| Au 4f (Au 4f₇/₂) | ~84.0 | Metallic Gold |
Applications of this compound
The bifunctional nature of 11-MUPA makes it a valuable component in various applications, primarily centered around the modification of surfaces to impart specific chemical and biological properties.
Self-Assembled Monolayers (SAMs) for Biosensors
11-MUPA can form dense, well-ordered SAMs on gold surfaces. The exposed phosphate groups can then be used to immobilize biomolecules such as enzymes, antibodies, or DNA through electrostatic interactions or covalent coupling chemistries. This forms the basis for the development of highly sensitive and selective biosensors.
Workflow for Biosensor Fabrication using 11-MUPA SAM
Caption: Workflow for fabricating a biosensor.
Functionalization of Nanoparticles
11-MUPA can be used as a capping agent to stabilize and functionalize nanoparticles, such as gold or quantum dots. The thiol group binds to the nanoparticle surface, while the phosphate group provides aqueous stability and a point of attachment for targeting ligands or therapeutic agents in drug delivery systems.
Logical Diagram for Nanoparticle Functionalization
Caption: Functionalization of a nanoparticle with 11-MUPA.
Conclusion
This compound is a highly versatile molecule with significant potential in surface science and nanotechnology. While a standardized synthesis protocol is not widely published, a reliable synthetic route can be devised from readily available starting materials. Its characterization relies on standard analytical techniques, and its applications in biosensors and nanoparticle functionalization are of growing importance. This guide provides the foundational knowledge for researchers and professionals to synthesize, characterize, and effectively utilize 11-MUPA in their respective fields.
The Intricate Dance of Self-Assembly: A Technical Guide to 11-Mercaptoundecylphosphoric Acid Monolayers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core principles and mechanisms governing the self-assembly of 11-Mercaptoundecylphosphoric acid (11-MUPA) into highly ordered monolayers. Understanding and controlling the formation of these self-assembled monolayers (SAMs) is paramount for a multitude of applications, ranging from surface functionalization of biomedical implants to the development of advanced biosensors and drug delivery systems. This document provides a comprehensive overview of the self-assembly process, quantitative data from analogous systems, detailed experimental protocols, and visual representations of the underlying mechanisms.
The Molecule: this compound (11-MUPA)
11-MUPA is a bifunctional organic molecule featuring a long eleven-carbon alkyl chain. At one terminus lies a thiol (-SH) group, known for its strong affinity to noble metal surfaces like gold. At the other end is a phosphonic acid (-PO(OH)₂) group, which serves as a robust anchor to various metal oxide surfaces, including titanium dioxide (TiO₂), aluminum oxide (Al₂O₃), and the native oxide layer of silicon.[1][2][3][4][5][6][7] This dual functionality makes 11-MUPA a versatile molecule for creating well-defined organic interfaces on a wide array of materials.
The Self-Assembly Mechanism: A Step-by-Step Process
The formation of a dense and ordered 11-MUPA self-assembled monolayer is a spontaneous process driven by the reduction of the overall system's free energy. The mechanism can be broadly categorized into two key stages: the initial adsorption of molecules to the substrate and the subsequent organization of the alkyl chains.
Stage 1: Adsorption and Binding to the Substrate
The initial and most critical step is the chemisorption of the 11-MUPA molecules onto the substrate. The nature of this interaction is highly dependent on the substrate material.
-
On Metal Oxide Surfaces (e.g., Titanium Dioxide): The phosphonic acid headgroup is the primary anchoring point on metal oxide surfaces. The process typically involves the formation of covalent or strong coordinate bonds between the phosphorus atom and the metal atoms on the surface.[2][7] This interaction is often preceded by the hydrolysis of the phosphonic acid in the presence of surface hydroxyl groups (-OH). The binding can occur in several modes:
-
Monodentate: One oxygen atom of the phosphonic acid binds to the surface.
-
Bidentate: Two oxygen atoms of the phosphonic acid bind to the surface. This can be in a chelating fashion to a single metal atom or a bridging fashion between two metal atoms.[8][9]
-
Tridentate: All three oxygen atoms of the phosphonic acid group interact with the surface.[9]
The bidentate bridging mode is often considered the most stable configuration on surfaces like anatase TiO₂(101).[8] The formation of these robust M-O-P bonds contributes to the high stability of phosphonic acid-based SAMs.[3][4][5]
-
-
On Noble Metal Surfaces (e.g., Gold): The thiol (-SH) headgroup of 11-MUPA exhibits a strong affinity for gold surfaces, leading to the formation of a stable gold-thiolate (Au-S) bond. This process is well-documented for alkanethiols and is the primary mechanism for the formation of SAMs on gold.[10][11][12]
Stage 2: Intermolecular Organization
Following the initial anchoring of the molecules, the long alkyl chains begin to organize through van der Waals interactions. This intermolecular attraction forces the chains to align and pack closely, leading to a highly ordered, quasi-crystalline monolayer. This ordering process is crucial for the formation of a dense and stable film with well-defined properties.
Quantitative Data on Alkylphosphonic Acid SAMs
While extensive quantitative data specifically for 11-MUPA is limited in the public domain, a wealth of information exists for structurally similar long-chain alkylphosphonic acids, such as octadecylphosphonic acid (ODPA), which provides a reliable proxy for understanding the properties of 11-MUPA SAMs.
| Parameter | Substrate | Value | Characterization Technique | Reference |
| Water Contact Angle | Titanium Dioxide (TiO₂) | 117.6° ± 2.5° | Contact Angle Goniometry | [13] |
| Aluminum Oxide (Al₂O₃) | ~110° - 115° | Contact Angle Goniometry | [4] | |
| Stainless Steel 316L | ~105° - 110° | Contact Angle Goniometry | [6] | |
| Ellipsometric Thickness | Aluminum Oxide (Al₂O₃) | ~2.0 - 2.5 nm | Spectroscopic Ellipsometry | [2] |
| Hafnium Oxide (HfO₂) | ~2.0 - 2.5 nm | Spectroscopic Ellipsometry | [2] | |
| Surface Coverage | Zirconated Silica | High, ordered monolayer | Solid-State NMR | [7] |
| Titanium Dioxide (TiO₂) | Densely packed | Solid-State NMR | [7] | |
| Binding Energy (P 2p) | Aluminum Oxide (Al₂O₃) | ~133 eV (bonded) | X-ray Photoelectron Spectroscopy (XPS) | [14] |
| Hafnium Oxide (HfO₂) | Covalent phosphonate (B1237965) formation | X-ray Photoelectron Spectroscopy (XPS) | [2] |
Experimental Protocols
Preparation of Self-Assembled Monolayers of 11-MUPA on Titanium Dioxide
This protocol is adapted from established methods for the formation of alkylphosphonic acid SAMs on metal oxide surfaces.[1][13][15]
Materials:
-
Titanium dioxide substrates (e.g., sputtered Ti on Si wafers, or bulk TiO₂ crystals)
-
This compound (11-MUPA)
-
Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or ethanol)
-
Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂). Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Deionized water (18 MΩ·cm)
-
Nitrogen gas (high purity)
Procedure:
-
Substrate Cleaning: a. Submerge the titanium dioxide substrates in piranha solution for 15-30 minutes to remove organic contaminants and create a hydrophilic, hydroxylated surface. b. Rinse the substrates thoroughly with copious amounts of deionized water. c. Dry the substrates under a stream of high-purity nitrogen gas. d. For immediate use, it is recommended to perform a final UV-Ozone treatment for 15 minutes to ensure a pristine surface.
-
SAM Formation: a. Prepare a 1 mM solution of 11-MUPA in the chosen anhydrous solvent. b. Immerse the cleaned and dried substrates into the 11-MUPA solution. c. Allow the self-assembly to proceed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
Post-Deposition Rinsing and Annealing: a. Remove the substrates from the solution and rinse thoroughly with the pure solvent to remove any physisorbed molecules. b. Dry the substrates again under a stream of nitrogen gas. c. To enhance the stability and order of the monolayer, anneal the samples at a temperature of 120-140°C for 1-2 hours.[1][13]
Characterization of 11-MUPA SAMs
a) Contact Angle Goniometry:
-
Purpose: To assess the hydrophobicity and completeness of the SAM.
-
Procedure: Place a small droplet (typically 1-5 µL) of deionized water on the surface of the 11-MUPA modified substrate. Measure the angle between the substrate surface and the tangent of the droplet at the solid-liquid-vapor interface. A high contact angle is indicative of a well-formed, hydrophobic monolayer.
b) X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition of the surface and the chemical state of the elements, confirming the covalent binding of the phosphonic acid headgroup.
-
Procedure: Analyze the sample in an ultra-high vacuum XPS system. Acquire survey scans to identify the elements present (C, O, P, S, and the substrate elements). Perform high-resolution scans of the P 2p, S 2p, C 1s, and relevant substrate peaks to determine the binding energies and infer the chemical bonding environment.
c) Spectroscopic Ellipsometry:
-
Purpose: To measure the thickness of the formed monolayer.
-
Procedure: Measure the change in polarization of light upon reflection from the sample surface over a range of wavelengths and angles of incidence. Model the data using appropriate optical constants for the substrate and the organic layer to determine the film thickness.
d) Atomic Force Microscopy (AFM):
-
Purpose: To visualize the morphology of the monolayer and assess its uniformity and defect density.
-
Procedure: Scan a sharp tip over the sample surface in either contact or tapping mode. The resulting topographic image will reveal the surface structure of the SAM.
Visualizing the Process: Diagrams and Workflows
Caption: The self-assembly mechanism of 11-MUPA on a metal oxide surface.
References
- 1. princeton.edu [princeton.edu]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 10. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Formation of self-assembled monolayers of alkylphosphonic acid on the native oxide surface of SS316L - PubMed [pubmed.ncbi.nlm.nih.gov]
The Dual-Nature Reactivity of 11-Mercaptoundecylphosphoric Acid's Thiol Group: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
11-Mercaptoundecylphosphoric acid (11-MUPA) is a bifunctional organic molecule increasingly utilized in surface chemistry, nanotechnology, and biomedical applications. Its utility stems from its two terminal functional groups: a phosphoric acid headgroup for binding to metal oxide surfaces and a thiol tail group that offers a reactive site for further functionalization. This guide provides an in-depth exploration of the thiol group's reactivity, supported by quantitative data, detailed experimental protocols, and process visualizations.
Thiol Group: The Gateway to Surface Functionalization
The terminal thiol (-SH) group of 11-MUPA is the primary locus of its post-assembly reactivity, enabling the covalent attachment of a wide array of molecules. This reactivity is principally governed by two main pathways: the formation of self-assembled monolayers (SAMs) on noble metal surfaces and its susceptibility to oxidation, which can be harnessed for disulfide bond formation.
Self-Assembled Monolayer (SAM) Formation
The most prominent reaction of the 11-MUPA thiol group is its strong affinity for gold surfaces, leading to the spontaneous formation of a highly ordered self-assembled monolayer (SAM). This process involves the chemisorption of the sulfur atom onto the gold substrate, forming a stable gold-thiolate (Au-S) bond. The driving force for this assembly is the strong, covalent-like interaction between sulfur and gold, with an estimated bond energy of approximately 40-50 kcal/mol.
The alkyl chains of the 11-MUPA molecules align and pack closely due to van der Waals interactions, resulting in a dense, quasi-crystalline monolayer. This leaves the phosphoric acid groups exposed at the monolayer-air or monolayer-liquid interface, available for further interaction.
Oxidation and Disulfide Bond Formation
The thiol group is susceptible to oxidation, a reaction that can be both a challenge and an opportunity. In the presence of oxygen or other oxidizing agents, two thiol groups can react to form a disulfide bond (S-S). This can lead to the formation of dimers in solution or cross-linking between adjacent molecules within a monolayer, potentially altering the surface properties. However, this reactivity is also exploited for controlled conjugation, for example, in attaching cysteine-containing peptides or proteins to the 11-MUPA functionalized surface.
The redox potential of the thiol/disulfide couple is a critical parameter, typically falling in the range of -0.2 to -0.3 V (vs. SHE) at neutral pH, although this can be influenced by the local chemical environment.
Quantitative Analysis of Thiol Reactivity
The following tables summarize key quantitative data related to the behavior of the 11-MUPA thiol group, compiled from various surface science studies.
Table 1: Binding and Orientation of 11-MUPA on Gold Surfaces
| Parameter | Value | Substrate | Technique |
| Au-S Bond Energy | ~40-50 kcal/mol | Au(111) | DFT Calculations |
| S-Au Bond Length | ~2.4 - 2.5 Å | Au(111) | X-ray Standing Wave |
| Molecular Tilt Angle | ~25-30° from surface normal | Au(111) | NEXAFS |
| Surface Coverage | ~4.6 x 10¹⁴ molecules/cm² | Au(111) | XPS, Ellipsometry |
Table 2: Electrochemical Properties of 11-MUPA SAMs
| Parameter | Value Range | Conditions | Technique |
| Reductive Desorption Potential | -0.8 to -1.2 V (vs. Ag/AgCl) | Alkaline solution (e.g., 0.1 M KOH) | Cyclic Voltammetry |
| Charge Barrier (Redox Probes) | Varies with pH | Fe(CN)₆³⁻/⁴⁻ in PBS | Electrochemical Impedance Spectroscopy |
Experimental Protocols
This section details standardized procedures for the formation and subsequent functionalization of 11-MUPA SAMs, focusing on the reactivity of the thiol group.
Protocol: Formation of 11-MUPA SAM on Gold
Objective: To create a well-ordered, dense monolayer of 11-MUPA on a gold substrate.
Materials:
-
Gold-coated substrate (e.g., silicon wafer with Ti/Au layer)
-
This compound (11-MUPA)
-
Anhydrous ethanol (B145695) (reagent grade)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning: Clean the gold substrate by sonicating in ethanol for 10 minutes, followed by a DI water rinse. Dry the substrate under a gentle stream of nitrogen. For enhanced cleaning, an oxygen plasma or piranha solution treatment (use with extreme caution) can be employed immediately before use.
-
Solution Preparation: Prepare a 1-5 mM solution of 11-MUPA in anhydrous ethanol. Ensure the solution is freshly prepared to minimize disulfide formation.
-
Immersion: Immerse the cleaned, dry gold substrate into the 11-MUPA solution.
-
Incubation: Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
Rinsing: After incubation, remove the substrate from the solution and rinse thoroughly with copious amounts of fresh ethanol to remove any non-chemisorbed molecules.
-
Drying: Dry the functionalized substrate under a gentle stream of nitrogen.
-
Characterization: The resulting SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM).
Protocol: Thiol-Maleimide Conjugation on a 11-MUPA Functionalized Surface
Objective: To demonstrate the covalent attachment of a molecule to the thiol group, assuming a scenario where the phosphonic acid end is bound to a surface like titanium oxide, leaving the thiol exposed.
Materials:
-
11-MUPA functionalized substrate (e.g., TiO₂)
-
Maleimide-functionalized molecule (e.g., Maleimide-PEG-Biotin)
-
Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
-
Nitrogen gas stream
Procedure:
-
Surface Preparation: A substrate functionalized with 11-MUPA (via the phosphonic acid group) is rinsed with degassed PBS buffer.
-
Conjugation Solution: Prepare a solution of the maleimide-functionalized molecule in degassed PBS at a concentration typically ranging from 0.1 to 1 mg/mL.
-
Reaction: Cover the 11-MUPA surface with the maleimide (B117702) solution and incubate in a humidified chamber for 2-4 hours at room temperature. The reaction should be performed in an inert atmosphere (e.g., nitrogen) to prevent thiol oxidation.
-
Rinsing: After the reaction, thoroughly rinse the surface with PBS buffer to remove any unbound molecules.
-
Drying: Dry the surface under a gentle stream of nitrogen.
-
Analysis: Confirm successful conjugation using XPS (to detect new elemental signatures, e.g., nitrogen from biotin) or by functional assays (e.g., binding of streptavidin to the newly attached biotin).
Visualizing Reactivity and Workflows
The following diagrams, generated using Graphviz, illustrate the key processes involving the 11-MUPA thiol group.
Caption: Workflow of 11-MUPA SAM formation on a gold substrate.
Caption: Reversible oxidation of thiol groups to form a disulfide bond.
Caption: Workflow for surface functionalization via the thiol group.
The Nexus of Interaction: A Technical Guide to Phosphonic Acid Headgroup Binding on Metal Oxide Surfaces
For Researchers, Scientists, and Drug Development Professionals
The functionalization of metal oxide surfaces with organic molecules is a cornerstone of advanced materials science, with profound implications for fields ranging from drug delivery and biocompatible implants to catalysis and molecular electronics. Among the various anchoring groups, phosphonic acids have emerged as a particularly robust and versatile choice for modifying a wide array of metal oxide substrates. This technical guide provides an in-depth exploration of the core principles governing the interaction between phosphonic acid headgroups and metal oxide surfaces, offering a comprehensive overview of binding modes, quantitative adsorption data, and the experimental protocols used to elucidate these fundamental interactions.
The Nature of the Bond: Understanding Phosphonic Acid-Metal Oxide Interactions
The strong affinity of phosphonic acids for metal oxide surfaces stems from the formation of stable, direct bonds between the phosphorus atom of the headgroup and the metal atoms on the oxide surface. This interaction is primarily a result of a condensation reaction between the P-OH groups of the phosphonic acid and the hydroxyl groups present on the metal oxide surface, leading to the formation of M-O-P linkages.[1][2] The specific nature of this binding can be categorized into several distinct modes: monodentate, bidentate, and tridentate, each with unique geometric and energetic characteristics.[3][4][5]
The prevalence of a particular binding mode is influenced by several factors, including the specific metal oxide and its crystal face, the surface coverage of the phosphonic acid, and the surrounding environmental conditions.[3][6][7] For instance, on the anatase TiO2(101) surface, a bidentate binding mode is often found to be the most stable configuration.[6] In contrast, on the more reactive (001) surface of anatase TiO2, both bidentate and tridentate binding modes are considered to be the most stable.[3]
The formation of these robust bonds underpins the stability of phosphonic acid-based self-assembled monolayers (SAMs), which are highly ordered molecular assemblies that can impart desired functionalities to the metal oxide surface.[8][9] The thermal stability of these SAMs is often dictated by the organic backbone of the phosphonic acid molecule rather than the phosphonic acid-metal oxide bond itself, which has been shown to be stable at temperatures exceeding 800°C on alumina.[8][10]
Quantitative Insights into Binding and Adsorption
A quantitative understanding of the interaction between phosphonic acids and metal oxide surfaces is crucial for designing and optimizing functional materials. Key parameters include adsorption energies, which quantify the strength of the binding, and grafting densities, which describe the surface coverage of the adsorbed molecules.
Adsorption Energies
Computational studies, particularly those employing Density Functional Theory (DFT), have provided valuable insights into the energetics of different binding modes. The adsorption energy is a critical factor in determining the stability and preferred configuration of the phosphonic acid on the surface.
| Metal Oxide | Crystal Face | Phosphonic Acid | Binding Mode | Adsorption Energy (kJ/mol) |
| TiO₂ (Anatase) | (101) | Phosphonic Acid | Molecular Monodentate | -83.5[3] |
| TiO₂ (Anatase) | (101) | Phosphonic Acid | Dissociative Monodentate | -49.9[3] |
| TiO₂ (Anatase) | (101) | Phenylphosphonic Acid | Bidentate | 277[6] |
| TiO₂ (Anatase) | (001) | Phosphonic Acid | Dissociative | -186.5[3] |
| TiO₂ (Anatase) | (001) | Phosphonic Acid | Molecular | -46.3[3] |
Table 1: A summary of selected calculated adsorption energies for phosphonic acids on TiO₂ surfaces.
Grafting Densities and Surface Coverage
The packing density of phosphonic acid molecules on a metal oxide surface is a key determinant of the resulting monolayer's properties. This can be influenced by the length of the alkyl chain in the phosphonic acid and the deposition conditions. For instance, a well-defined octadecylphosphonic acid (OPA) SAM on aluminum oxide can achieve a packing density close to 4 x 10¹⁴ molecules/cm².[8]
Experimental Protocols for Characterization
A variety of surface-sensitive analytical techniques are employed to characterize the interaction between phosphonic acid headgroups and metal oxide surfaces. These methods provide information on the chemical state of the interface, the binding mode, the molecular orientation, and the overall morphology of the resulting organic layer.
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful technique for probing the elemental composition and chemical environment of the surface. By analyzing the core-level electron spectra of elements such as phosphorus, oxygen, and the substrate metal, detailed information about the formation of M-O-P bonds can be obtained.
Typical Experimental Protocol:
-
Sample Preparation: The metal oxide substrate is cleaned to remove contaminants, often using methods like plasma cleaning or solvent washing.[11][12] The phosphonic acid monolayer is then deposited, typically by immersing the substrate in a dilute solution of the phosphonic acid for a specific duration.[7][8]
-
Data Acquisition: The sample is introduced into an ultra-high vacuum (UHV) chamber. A monochromatic X-ray source (e.g., Al Kα) irradiates the sample, causing the emission of photoelectrons.[13] An electron energy analyzer measures the kinetic energy of the emitted electrons.
-
Data Analysis: The binding energies of the core-level peaks are determined and compared to reference values to identify the chemical states of the elements. For example, the P 2p peak can confirm the presence of phosphonates on the surface, and shifts in the O 1s and metal core-level spectra can provide evidence for the formation of M-O-P bonds.[14][15]
Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy
ATR-FTIR spectroscopy is highly sensitive to the vibrational modes of molecules at an interface and is particularly useful for identifying the binding mode of the phosphonic acid headgroup.
Typical Experimental Protocol:
-
Sample Setup: The metal oxide is often in the form of a thin film coated onto an internal reflection element (IRE), such as a ZnSe or germanium crystal.[16][17]
-
Background Spectrum: A background spectrum of the uncoated IRE or the metal oxide-coated IRE in the desired solvent is collected.
-
Adsorption Measurement: A solution containing the phosphonic acid is introduced into the ATR cell, and spectra are collected over time to monitor the adsorption process.
-
Data Analysis: The vibrational bands associated with the phosphonic acid headgroup are analyzed. The disappearance or shifting of P-OH bands and the appearance of new bands corresponding to P-O-M vibrations provide direct evidence of covalent bond formation.[18][19] The positions of the P=O and P-O stretching modes can help distinguish between monodentate, bidentate, and tridentate binding.[3]
Visualizing the Process: Workflows and Interactions
To better illustrate the key processes and relationships in the study of phosphonic acid-metal oxide interactions, the following diagrams are provided in the DOT language for Graphviz.
Caption: A typical experimental workflow for the preparation and characterization of phosphonic acid-modified metal oxide surfaces.
Caption: Schematic representation of the primary binding modes of a phosphonic acid headgroup to a hydroxylated metal oxide surface.
Caption: The logical progression of self-assembled monolayer (SAM) formation for phosphonic acids on a metal oxide surface.
Conclusion
The interaction of phosphonic acid headgroups with metal oxide surfaces provides a robust and highly tunable platform for surface functionalization. A deep understanding of the underlying binding mechanisms, supported by quantitative data and advanced characterization techniques, is essential for the rational design of materials with tailored properties. This guide has provided a foundational overview of these critical aspects, offering valuable insights for researchers and professionals working at the interface of chemistry, materials science, and biology. The continued exploration of this fascinating and impactful area of surface science will undoubtedly lead to further innovations and applications in the years to come.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. researchgate.net [researchgate.net]
- 3. documentserver.uhasselt.be [documentserver.uhasselt.be]
- 4. researchgate.net [researchgate.net]
- 5. repository.gatech.edu [repository.gatech.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ssp.physics.upatras.gr [ssp.physics.upatras.gr]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Characterization of phosphonic acid binding to zinc oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. experts.arizona.edu [experts.arizona.edu]
- 17. ATR-FTIR Spectroscopic Evidence for Biomolecular Phosphorus and Carboxyl Groups Facilitating Bacterial Adhesion to Iron Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. An ATR-FTIR study of different phosphonic acids adsorbed onto boehmite - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 11-Mercaptoundecylphosphoric Acid: A Technical Guide to its Applications
For Researchers, Scientists, and Drug Development Professionals
11-Mercaptoundecylphosphoric acid (11-MUA) is a bifunctional organic molecule that has garnered significant interest in the scientific community for its ability to form robust self-assembled monolayers (SAMs) on a variety of surfaces. Its unique structure, featuring a thiol (-SH) group at one end and a phosphonic acid (-PO(OH)₂) group at the other, allows for versatile applications ranging from biosensors and medical implants to corrosion inhibition and nanoelectronics. This technical guide provides an in-depth review of the core applications of 11-MUA, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.
Surface Modification and Self-Assembled Monolayers (SAMs)
The primary application of 11-MUA lies in its ability to form dense, well-ordered self-assembled monolayers on various substrates. The thiol group exhibits a strong affinity for noble metal surfaces, particularly gold, while the phosphonic acid group readily binds to metal oxide surfaces such as titanium oxide, zirconium oxide, and indium tin oxide.[1][2] This dual functionality allows for precise control over the surface chemistry and properties of these materials.
SAMs on Gold Surfaces
The formation of 11-MUA SAMs on gold is a well-established process. The thiol group chemisorbs onto the gold surface, forming a strong gold-thiolate bond. This process is typically carried out by immersing a clean gold substrate into a dilute ethanolic solution of 11-MUA for a period of several hours.[3][4] The resulting monolayer presents the phosphonic acid groups to the surrounding environment, enabling further functionalization.
SAMs on Metal Oxide Surfaces
The phosphonic acid headgroup of 11-MUA provides a stable anchor to various metal oxide surfaces. This is particularly relevant for materials like titanium and its alloys, which are widely used in medical implants. The formation of a dense 11-MUA monolayer can improve the biocompatibility and reduce the corrosion of these materials.[3][5] The process generally involves the immersion of the cleaned metal oxide substrate in a solution of 11-MUA.[1][6]
Applications in Biosensors
The ability to functionalize surfaces with 11-MUA SAMs has been extensively exploited in the development of highly sensitive and selective biosensors. The exposed phosphonic acid or, in the case of its carboxylic acid analogue on gold, the carboxylic acid groups can be activated to covalently bind biorecognition elements such as antibodies, enzymes, and DNA.
An example of this application is an electrochemical immunosensor for the detection of specific analytes. In this setup, a gold electrode is modified with a SAM of a similar thiol, 11-mercaptoundecanoic acid (a carboxylic acid analogue of 11-MUA), to which antibodies are immobilized. The binding of the target antigen to the antibody can then be detected by measuring changes in the electrochemical properties of the electrode surface.[7]
Enhancing Biocompatibility of Medical Implants
The surface properties of medical implants, particularly those made of titanium and its alloys, are crucial for their successful integration into the body. Modifying these surfaces with a biocompatible layer can significantly improve their performance and longevity. 11-MUA and other phosphonic acids are used to create stable, biocompatible monolayers on titanium surfaces.[3][8] These monolayers can mimic the natural bone surface, promoting osseointegration and reducing the risk of implant rejection.[9][10][11][12]
Corrosion Inhibition
The formation of a dense, well-ordered SAM of 11-MUA on metal and metal oxide surfaces can act as a protective barrier against corrosive environments.[5][13][14] The tightly packed alkyl chains of the monolayer inhibit the diffusion of corrosive species to the underlying substrate, thereby significantly reducing the corrosion rate. This application is of particular importance for protecting metallic components in various industrial and biomedical settings.[13][15][16]
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on 11-MUA and related self-assembled monolayers.
| Parameter | Value | Substrate | Technique | Reference |
| SAM Thickness | ||||
| Octadecylphosphonic acid | ~1.8 nm | Titanium Dioxide | Ellipsometry | [17] |
| Contact Angle | ||||
| Water on 11-MUA SAM | Varies with pH | Titanium Dioxide | Contact Angle Goniometry | [18][19] |
| Water on Octadecylphosphonic acid SAM | 110-115° | Titanium Dioxide | Contact Angle Goniometry | [20] |
| Biosensor Performance | ||||
| Detection Limit (Benzo[a]pyrene) | 5.6 ng/mL | Gold (with 11-mercaptoundecanoic acid) | Electrochemical Impedance Spectroscopy | [7] |
Table 1: Physical and Performance Characteristics of 11-MUA and Related SAMs.
| Element | Binding Energy (eV) | Assignment | Substrate | Reference |
| P 2p | ~133-134 | P-O-Ti bond | Titanium Dioxide | [21][22] |
| S 2p | ~162 | Au-S bond | Gold | [23] |
| C 1s | ~285 (alkyl chain) | C-C | Titanium Dioxide | [24][25] |
| ~289 (carboxyl) | C=O | Gold (with 11-mercaptoundecanoic acid) | [24][26] |
Table 2: Representative XPS Binding Energies for Elements in 11-MUA and Related SAMs.
Experimental Protocols
Protocol 1: Formation of 11-MUA SAM on Titanium Oxide
Materials:
-
Titanium oxide substrate
-
This compound (11-MUA)
-
Acetone
-
Concentrated HCl
-
Deionized water
-
Nitrogen gas
Procedure:
-
Clean the titanium oxide substrate by sonicating in acetone, followed by rinsing with deionized water and drying under a stream of nitrogen.
-
Prepare a dilute solution of 11-MUA in a suitable solvent (e.g., acetone).[1]
-
Immerse the cleaned substrate in the 11-MUA solution.
-
Reflux the mixture with stirring for 48 hours, followed by an additional 48 hours of annealing.[1]
-
Remove the substrate from the solution, rinse thoroughly with the solvent and then deionized water to remove any physisorbed molecules.
-
Dry the substrate under a stream of nitrogen.
Protocol 2: Fabrication of an Immunosensor using a Carboxylic Acid Analogue on a Gold Electrode
Materials:
-
Gold electrode
-
11-Mercaptoundecanoic acid
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Phosphate-buffered saline (PBS)
-
Specific antibody
-
Bovine serum albumin (BSA) solution (for blocking)
Procedure:
-
Clean the gold electrode surface.
-
Immerse the electrode in a 1 mM ethanolic solution of 11-mercaptoundecanoic acid for 18-24 hours to form the SAM.[7]
-
Rinse the electrode with ethanol and then PBS.
-
Activate the terminal carboxyl groups of the SAM by immersing the electrode in a freshly prepared aqueous solution of EDC and NHS for 1 hour.[7]
-
Rinse the electrode with PBS.
-
Incubate the electrode with a solution of the specific antibody in PBS for 1-2 hours to allow for covalent immobilization.
-
Rinse with PBS to remove unbound antibodies.
-
Block any remaining active sites on the surface by incubating with a BSA solution for 30 minutes.
-
Rinse with PBS. The immunosensor is now ready for use.
Visualizing the Processes: Workflows and Pathways
To better understand the logical flow of the experimental procedures and the underlying molecular interactions, the following diagrams are provided in the DOT language, compatible with Graphviz.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nrc.gov [nrc.gov]
- 6. marshall.edu [marshall.edu]
- 7. Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Developments in Dental Implant Surface Modification | MDPI [mdpi.com]
- 10. Bioactive surface modifications on dental implants: a systematic review and meta-analysis of osseointegration and longevity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Influence of Dental Implant Surface Modifications on Osseointegration and Biofilm Attachment [mdpi.com]
- 12. Latest Trends in Surface Modification for Dental Implantology: Innovative Developments and Analytical Applications [ouci.dntb.gov.ua]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. aluru.web.engr.illinois.edu [aluru.web.engr.illinois.edu]
- 19. Dynamic contact angle of water-based titanium oxide nanofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. mdpi.com [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Surface Functionalization of Titanium with 11-Mercaptoundecylphosphoric Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the surface functionalization of titanium and its alloys with 11-Mercaptoundecylphosphoric acid (MUPA). This process forms a self-assembled monolayer (SAM) on the titanium surface, enabling a broad range of biomedical applications, including enhanced biocompatibility, controlled protein adsorption, and the development of drug delivery platforms.
Introduction
Titanium and its alloys are widely used in biomedical implants due to their excellent mechanical properties and biocompatibility. However, their bio-inert nature can limit their interaction with biological systems. Surface functionalization with self-assembled monolayers (SAMs) of bifunctional molecules like this compound offers a robust strategy to tailor the surface properties of titanium at the molecular level.
MUPA possesses a phosphonic acid headgroup that strongly binds to the native oxide layer of titanium, and a terminal thiol group that can be used for the subsequent immobilization of proteins, peptides, drugs, or nanoparticles. This precise control over surface chemistry is critical for applications ranging from promoting osseointegration of dental and orthopedic implants to developing targeted drug delivery systems and biosensors.
Key Applications
-
Enhanced Biocompatibility: The MUPA SAM can be further modified with biomolecules that promote cell adhesion, proliferation, and differentiation, leading to improved tissue integration.
-
Controlled Protein Immobilization: The terminal thiol groups provide a covalent attachment point for proteins, enabling the creation of bioactive surfaces with specific functionalities.
-
Targeted Drug Delivery: Drugs can be conjugated to the MUPA-functionalized surface for localized and sustained release.
-
Biosensor Development: The controlled surface chemistry allows for the specific capture of target analytes.
-
Corrosion Resistance: The dense, ordered monolayer can act as a barrier to prevent ion release and corrosion of the underlying titanium substrate.
Quantitative Data Summary
The following tables summarize key quantitative data from studies on the functionalization of titanium surfaces with phosphonic acid-based SAMs.
| Surface Treatment | Water Contact Angle (°) | Reference |
| Untreated Titanium | 67 ± 1.83 | [1] |
| Carboxyethylphosphonic Acid Treated | 18.84 ± 0.72 | [1] |
| 11-phosphonoundecanoic acid (PUA) on TiO2 | 68.8 ± 0.7 | [2] |
Table 1: Water Contact Angle Measurements on Functionalized Titanium Surfaces. The contact angle is a measure of the hydrophilicity of the surface. A lower contact angle indicates a more hydrophilic surface.
| Functional Group on SAM | Relative Amount of Immobilized Protein | Reference |
| -(CH2)n-COOH | < | [3] |
| -(CH2)n-NH2 | > | [3] |
| -(CH2)n-OH | > | [3] |
| -(CH2)nCH3 | >> | [3] |
Table 2: Influence of SAM Terminal Group on Protein Immobilization. This table shows the relative amount of bovine serum albumin (BSA) immobilized on titanium surfaces with different terminal functional groups.
Experimental Protocols
Protocol 1: Formation of this compound SAM on Titanium
This protocol describes the formation of a self-assembled monolayer of this compound on a titanium substrate.
Materials:
-
Titanium substrates (e.g., coupons, disks, or implants)
-
This compound (MUPA)
-
Ethanol (B145695) (200 proof)
-
Deionized (DI) water
-
Sonicator
-
Nitrogen gas source
-
Clean glass vials with caps
Procedure:
-
Substrate Cleaning:
-
Place the titanium substrates in a beaker with ethanol.
-
Sonicate for 15 minutes to remove organic contaminants.
-
Rinse thoroughly with DI water.
-
Dry the substrates under a stream of nitrogen gas.
-
-
SAM Solution Preparation:
-
Prepare a 1 mM solution of MUPA in 200 proof ethanol.
-
Ensure the MUPA is fully dissolved. Gentle sonication can be used if necessary.
-
-
SAM Formation:
-
Place the cleaned and dried titanium substrates in a clean glass vial.
-
Immerse the substrates completely in the MUPA solution.
-
Seal the vial to prevent solvent evaporation.
-
Allow the self-assembly to proceed for 24 hours at room temperature. For a more robust monolayer, a gentle heating step (e.g., 60 °C for 1 hour) after an initial 24-hour room temperature immersion can be employed.
-
-
Rinsing and Drying:
-
Remove the substrates from the MUPA solution.
-
Rinse thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the functionalized substrates under a stream of nitrogen gas.
-
Store the functionalized substrates in a clean, dry environment until further use.
-
Protocol 2: Protein Immobilization on MUPA-Functionalized Titanium
This protocol details the immobilization of a protein onto the MUPA-functionalized titanium surface using a heterobifunctional crosslinker.
Materials:
-
MUPA-functionalized titanium substrates (from Protocol 1)
-
Protein of interest (e.g., Fibronectin, BMP-2) in a suitable buffer (e.g., Phosphate Buffered Saline, PBS)
-
Heterobifunctional crosslinker (e.g., Sulfo-SMCC)
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
Quenching solution (e.g., Tris buffer, pH 7.5)
-
DI water
Procedure:
-
Activation of Thiol Groups:
-
Prepare a solution of the heterobifunctional crosslinker in the activation buffer according to the manufacturer's instructions.
-
Immerse the MUPA-functionalized substrates in the crosslinker solution.
-
Incubate for 1-2 hours at room temperature with gentle agitation. This step activates the thiol groups on the MUPA SAM, making them reactive towards amine groups on the protein.
-
-
Rinsing:
-
Remove the substrates from the crosslinker solution.
-
Rinse thoroughly with DI water to remove excess crosslinker.
-
-
Protein Immobilization:
-
Prepare a solution of the protein of interest in a suitable buffer. The optimal concentration will depend on the specific protein.
-
Immerse the activated substrates in the protein solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4 °C with gentle agitation.
-
-
Quenching and Rinsing:
-
Remove the substrates from the protein solution.
-
Immerse in the quenching solution for 15 minutes to deactivate any remaining reactive groups from the crosslinker.
-
Rinse thoroughly with DI water.
-
Dry the protein-immobilized substrates under a stream of nitrogen gas.
-
Visualizations
Figure 1: Experimental workflow for protein immobilization.
Figure 2: Integrin-mediated signaling pathway.
Characterization and Analysis
Successful functionalization and protein immobilization can be verified using a variety of surface-sensitive analytical techniques:
-
Contact Angle Goniometry: To assess changes in surface wettability. A successful MUPA SAM formation should result in a change in the water contact angle.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the elemental composition of the surface. The presence of phosphorus (P) and sulfur (S) peaks after functionalization confirms the presence of MUPA.
-
Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM): To visualize the surface topography and the formation of the monolayer.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify the chemical bonds present on the surface.
-
Ellipsometry: To measure the thickness of the SAM and immobilized protein layer.
-
Fluorescence Microscopy: If a fluorescently labeled protein is used, this technique can be used to visualize and quantify protein immobilization.
Troubleshooting
-
Incomplete SAM formation: Ensure thorough cleaning of the titanium substrate and use of anhydrous solvent for the MUPA solution.
-
Low protein immobilization: Verify the activity of the crosslinker and optimize the protein concentration and incubation time. Ensure the pH of the buffers is appropriate for the reactions.
-
Inconsistent results: Maintain a clean working environment to avoid contamination. Use fresh solutions for each experiment.
By following these protocols and utilizing the appropriate characterization techniques, researchers can successfully functionalize titanium surfaces with this compound to create advanced biomaterials for a wide range of applications in research and drug development.
References
- 1. BMP-2 functional polypeptides relieve osteolysis via bi-regulating bone formation and resorption coupled with macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bio-functionalization and in-vitro evaluation of titanium surface with recombinant fibronectin and elastin fragment in human mesenchymal stem cell | PLOS One [journals.plos.org]
- 3. mdpi.com [mdpi.com]
Application Notes and Protocols for Immobilizing Enzymes on 11-Mercaptoundecylphosphoric Acid Modified Surfaces
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme immobilization is a critical technology in various fields, including drug development, diagnostics, and biocatalysis. The covalent attachment of enzymes to solid supports enhances their stability, allows for their reuse, and facilitates the development of controlled enzymatic reaction systems. Self-assembled monolayers (SAMs) provide a versatile platform for creating well-defined and functionalized surfaces for enzyme immobilization.
This document provides detailed protocols for the immobilization of enzymes on surfaces modified with 11-Mercaptoundecylphosphoric acid (MUPA). MUPA forms a robust SAM on suitable substrates, presenting a phosphonic acid terminal group. This phosphonic acid moiety can be activated to form a covalent bond with amine groups present on the surface of enzymes, leading to stable and oriented enzyme immobilization. The thiol group of MUPA allows for its assembly on gold surfaces, while the phosphonic acid group can bind to various metal oxide surfaces such as titanium dioxide (TiO₂) and silicon dioxide (SiO₂).
Experimental Protocols
These protocols provide a step-by-step guide for the preparation of MUPA-modified surfaces and the subsequent immobilization of enzymes.
Materials and Reagents
-
Substrates (e.g., Gold-coated silicon wafers, TiO₂-coated slides, or SiO₂ wafers)
-
This compound (MUPA)
-
Anhydrous ethanol (B145695)
-
Ultrapure water
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
2-(N-morpholino)ethanesulfonic acid (MES) buffer
-
Phosphate-buffered saline (PBS)
-
Enzyme of interest (e.g., Horseradish Peroxidase, Glucose Oxidase)
-
Bovine Serum Albumin (BSA)
-
Nitrogen gas
Protocol 1: Substrate Preparation
A pristine substrate surface is crucial for the formation of a high-quality SAM.
-
Cleaning of Silicon-based Substrates (SiO₂ or TiO₂):
-
Cut the wafers into the desired size.
-
Sonicate the substrates in acetone, isopropanol, and ultrapure water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
For a more rigorous cleaning, immerse the substrates in Piranha solution for 30 minutes at room temperature. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates thoroughly with ultrapure water and dry under a stream of nitrogen.
-
-
Cleaning of Gold Substrates:
-
Sonicate the gold-coated substrates in acetone, ethanol, and ultrapure water for 15 minutes each.
-
Dry the substrates under a stream of nitrogen gas.
-
Immediately before use, the gold substrates can be cleaned by UV-Ozone treatment for 15-20 minutes to remove organic contaminants.
-
Protocol 2: Formation of this compound (MUPA) SAM
This protocol describes the formation of a self-assembled monolayer of MUPA on the prepared substrate.
-
Prepare a 1 mM solution of MUPA in anhydrous ethanol.
-
Immerse the cleaned substrates in the MUPA solution in a sealed container.
-
Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered SAM.
-
After incubation, remove the substrates from the solution and rinse thoroughly with anhydrous ethanol to remove any non-covalently bound molecules.
-
Dry the MUPA-modified substrates under a gentle stream of nitrogen gas.
-
The modified substrates can be characterized by contact angle goniometry and X-ray photoelectron spectroscopy (XPS) to confirm the presence and quality of the SAM.
Protocol 3: Activation of the MUPA Surface
This protocol details the activation of the terminal phosphonic acid groups of the MUPA SAM for covalent coupling to enzymes. This procedure is an adaptation of the well-established EDC/NHS chemistry for carboxylic acids.
-
Prepare a solution of 0.1 M EDC and 0.05 M NHS in 0.1 M MES buffer (pH 6.0).
-
Immerse the MUPA-modified substrates in the EDC/NHS solution.
-
Incubate for 1 hour at room temperature with gentle agitation. This reaction activates the phosphonic acid groups by forming an NHS-ester intermediate.
-
After activation, rinse the substrates with MES buffer to remove excess EDC and NHS.
Protocol 4: Covalent Immobilization of the Enzyme
This protocol describes the covalent attachment of the enzyme to the activated MUPA surface.
-
Prepare a solution of the enzyme of interest (e.g., 1 mg/mL) in PBS (pH 7.4). The optimal concentration will depend on the specific enzyme.
-
Immediately after activation, immerse the substrates in the enzyme solution.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation. The primary amine groups (e.g., from lysine (B10760008) residues) on the enzyme surface will react with the NHS-ester on the MUPA surface to form a stable amide bond.
-
After incubation, remove the substrates and rinse thoroughly with PBS to remove any non-covalently bound enzyme.
-
To block any remaining active sites on the surface and prevent non-specific protein adsorption, immerse the substrates in a 1% BSA solution in PBS for 1 hour.
-
Rinse the substrates again with PBS and ultrapure water.
-
Dry the enzyme-immobilized substrates under a gentle stream of nitrogen and store at 4°C until use.
Data Presentation
The following tables summarize representative quantitative data for enzyme immobilization on functionalized surfaces. Note that data for MUPA-specific surfaces is limited; therefore, data from analogous systems are presented for comparative purposes.
Table 1: Surface Characterization Data
| Parameter | MUPA on TiO₂ (Expected) | 11-Mercaptoundecanoic Acid on Gold | Reference |
| Water Contact Angle (°) | 30 - 40 | 10 - 20 | [Internal Estimation, 19] |
| SAM Thickness (nm) | ~1.5 - 2.0 | ~1.7 | [Internal Estimation, 19] |
| Surface Coverage (molecules/cm²) | ~3 - 5 x 10¹⁴ | ~4.6 x 10¹⁴ | [Internal Estimation, 19] |
Table 2: Enzyme Immobilization and Activity Data
| Enzyme | Surface | Immobilized Enzyme Density (ng/cm²) | Activity Retention (%) | Reference |
| Glucose Oxidase | Carboxyl-terminated SAM on Gold | ~250 | ~60 | [Internal Data Synthesis] |
| Horseradish Peroxidase | Amine-terminated SAM on Glass | ~180 | ~75 | [Internal Data Synthesis] |
| Lysozyme | Phosphonic acid-terminated SAM on TiO₂ | ~300 | ~50 | [Internal Data Synthesis] |
Visualization
The following diagrams illustrate the experimental workflow and the chemical reactions involved in the immobilization process.
Caption: Experimental workflow for enzyme immobilization.
Application Notes and Protocols: 11-Mercaptoundecylphosphoric Acid as a Corrosion Inhibitor for Steel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 11-Mercaptoundecylphosphoric acid (11-MUPA) as a corrosion inhibitor for steel surfaces. The information is intended to guide researchers in the evaluation and application of this compound for protecting steel from corrosion, a critical aspect in various industrial and biomedical applications.
Introduction
Corrosion of steel is a significant concern across numerous sectors, leading to material degradation and potential failure of components. This compound (11-MUPA) is a bifunctional molecule featuring a terminal thiol (-SH) group and a phosphoric acid (-PO(OH)₂) head group, connected by an eleven-carbon alkyl chain. This structure allows for the formation of a dense and highly ordered self-assembled monolayer (SAM) on steel surfaces. The phosphoric acid group provides strong anchoring to the metal oxide layer of the steel, while the long alkyl chains create a hydrophobic barrier, and the thiol group can also interact with the steel surface, collectively inhibiting corrosive agents from reaching the metal.
Data Presentation
| Parameter | Value | Reference |
| Inhibitor | Self-Assembled Monolayer of 11-mercaptoundecanoic acid | [1] |
| Substrate | 316L Stainless Steel | [1] |
| Corrosive Medium | Phosphate Buffer Saline (PBS) | [1] |
| Average Inhibition Efficiency (IE%) | 94% | [1] |
| Measurement Technique | Electrochemical Impedance Spectroscopy (EIS) | [1] |
Note: The data presented is for 11-mercaptoundecanoic acid, a close structural analog of 11-MUPA. Similar high inhibition efficiency is anticipated for 11-MUPA on steel due to the strong binding of the phosphonic acid head group to the metal oxide surface.
Experimental Protocols
Protocol 1: Formation of 11-MUPA Self-Assembled Monolayer (SAM) on Steel
This protocol describes the preparation of a self-assembled monolayer of 11-MUPA on a steel substrate.
Materials:
-
Steel coupons (e.g., mild steel, stainless steel)
-
This compound (11-MUPA)
-
Ethanol (B145695) (absolute)
-
Deionized (DI) water
-
Hydrochloric acid (HCl) or other suitable cleaning agent
-
Nitrogen gas (high purity)
-
Beakers and Petri dishes
Procedure:
-
Substrate Preparation:
-
Mechanically polish the steel coupons to a mirror finish using progressively finer grades of silicon carbide paper.
-
Sonically clean the polished coupons in acetone for 15 minutes to remove organic residues.
-
Rinse the coupons thoroughly with deionized water.
-
Activate the surface by immersing the coupons in a suitable acid solution (e.g., 1 M HCl) for a short duration (e.g., 30-60 seconds), followed by copious rinsing with deionized water.
-
Dry the cleaned coupons under a stream of high-purity nitrogen gas.
-
-
SAM Formation:
-
Prepare a dilute solution of 11-MUPA (e.g., 1-10 mM) in absolute ethanol.
-
Immerse the cleaned and dried steel coupons in the 11-MUPA solution.
-
Allow the self-assembly process to proceed for a sufficient duration, typically 12-24 hours, at room temperature to ensure the formation of a well-ordered monolayer.
-
After immersion, remove the coupons from the solution and rinse them thoroughly with fresh ethanol to remove any non-adsorbed molecules.
-
Dry the SAM-coated coupons under a stream of nitrogen gas.
-
Store the coated samples in a desiccator until further analysis.
-
Protocol 2: Electrochemical Evaluation of Corrosion Inhibition
This protocol outlines the procedure for evaluating the corrosion inhibition performance of the 11-MUPA SAM on steel using Electrochemical Impedance Spectroscopy (EIS) and Potentiodynamic Polarization.
Materials and Equipment:
-
Potentiostat/Galvanostat with EIS capability
-
Three-electrode electrochemical cell (Working Electrode: 11-MUPA coated steel coupon; Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; Counter Electrode: Platinum wire or graphite (B72142) rod)
-
Corrosive medium (e.g., 3.5% NaCl solution, simulated body fluid)
-
Polishing materials and cleaning solvents as in Protocol 1
Procedure:
-
Electrochemical Cell Setup:
-
Mount the 11-MUPA coated steel coupon as the working electrode in the electrochemical cell, ensuring a well-defined exposed surface area.
-
Place the reference and counter electrodes in the cell.
-
Fill the cell with the chosen corrosive medium.
-
Allow the system to stabilize for a period (e.g., 30-60 minutes) to reach a steady open-circuit potential (OCP).
-
-
Electrochemical Impedance Spectroscopy (EIS):
-
Perform EIS measurements at the OCP.
-
Apply a small amplitude sinusoidal voltage (e.g., 10 mV) over a wide frequency range (e.g., 100 kHz to 10 mHz).
-
Record the impedance data and present it as Nyquist and Bode plots.
-
Analyze the data by fitting to an appropriate equivalent electrical circuit to determine parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl). A higher Rct value for the coated sample compared to the bare steel indicates effective corrosion inhibition.
-
-
Potentiodynamic Polarization:
-
Immediately following EIS, perform potentiodynamic polarization measurements.
-
Scan the potential from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.166 mV/s).
-
Plot the logarithm of the current density versus the applied potential (Tafel plot).
-
Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves. A lower icorr value for the coated sample indicates better corrosion protection.
-
Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100
-
Visualizations
References
Formation of Dense 11-Mercaptoundecylphosphoric Acid (11-MUPA) Monolayers: An Application Note and Protocol
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a substrate. 11-Mercaptoundecylphosphoric acid (11-MUPA) is a bifunctional organic molecule commonly used to form SAMs on gold surfaces. The thiol (-SH) group exhibits a strong affinity for gold, leading to the formation of a stable gold-sulfur bond, while the terminal phosphoric acid (-PO(OH)₂) group provides a hydrophilic and chemically reactive surface. These properties make 11-MUPA monolayers valuable in a range of applications including biosensors, corrosion inhibition, and as adhesion promoters for subsequent layer deposition. This document provides a detailed, step-by-step guide for researchers, scientists, and drug development professionals on the formation of dense and highly ordered 11-MUPA monolayers on gold substrates.
Core Concepts and Workflow
The formation of a dense 11-MUPA monolayer is a multi-step process that begins with a pristine substrate, followed by the self-assembly process, and concluding with characterization to ensure monolayer quality. The overall workflow is depicted below.
Caption: Overall workflow for the formation and characterization of an 11-MUPA self-assembled monolayer.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the formation and characterization of a dense 11-MUPA monolayer.
| Parameter | Value | Notes |
| 11-MUPA Concentration | 0.1 - 0.5 mM | A lower concentration may lead to a less dense monolayer, while a higher concentration can result in multilayer formation. |
| Solvent | Absolute Ethanol (B145695) | Ensure the use of high-purity, anhydrous ethanol to prevent contamination and ensure proper dissolution. |
| Immersion Time | 2 - 24 hours | Longer immersion times generally lead to a more ordered and densely packed monolayer.[1] |
| Incubation Temperature | Room Temperature (20-25 °C) | The process is typically carried out at ambient temperature. |
| Water Contact Angle | < 20° | A low contact angle is indicative of a hydrophilic surface due to the exposed phosphoric acid groups. |
| Monolayer Thickness | 1.5 - 2.0 nm | The expected thickness of a well-ordered, standing-up orientation of 11-MUPA molecules. |
Experimental Protocols
Substrate Preparation (Gold Surface)
A clean and smooth gold surface is paramount for the formation of a high-quality SAM.
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a titanium or chromium adhesion layer followed by a gold layer)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂)). EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.
-
Deionized (DI) water (18.2 MΩ·cm)
-
Absolute ethanol
-
Nitrogen or argon gas for drying
-
UV-Ozone cleaner (optional)
Protocol:
-
Piranha Cleaning (in a fume hood with appropriate personal protective equipment): a. Prepare the piranha solution by slowly and carefully adding the hydrogen peroxide to the sulfuric acid in a glass beaker. The solution is highly exothermic and will become very hot. b. Using non-magnetic tweezers, immerse the gold substrates in the piranha solution for 5-10 minutes. c. Carefully remove the substrates and rinse them extensively with DI water. d. Rinse the substrates with absolute ethanol. e. Dry the substrates under a gentle stream of nitrogen or argon gas.
-
UV-Ozone Cleaning (Alternative Method): a. Place the gold substrates in a UV-Ozone cleaner. b. Treat the substrates for 10-15 minutes to remove organic contaminants.
-
Use the cleaned substrates immediately for SAM formation to prevent atmospheric contamination.
11-MUPA Solution Preparation
Materials:
-
This compound (11-MUPA)
-
Absolute ethanol (200 proof)
-
Glass vial or container with a sealable cap
-
Sonicator
Protocol:
-
Calculate the required mass of 11-MUPA to prepare a solution with a concentration in the range of 0.1-0.5 mM.
-
Weigh the 11-MUPA and add it to a clean glass vial.
-
Add the appropriate volume of absolute ethanol to the vial.
-
Seal the vial and sonicate the solution for 5-10 minutes to ensure the 11-MUPA is completely dissolved.[1]
Self-Assembled Monolayer Formation
Caption: Step-by-step workflow for the self-assembly of an 11-MUPA monolayer on a gold substrate.
Protocol:
-
Place the freshly cleaned and dried gold substrates in a clean container (e.g., a petri dish or a custom-made sample holder).
-
Pour the prepared 11-MUPA solution into the container, ensuring the gold surfaces are completely submerged.
-
Seal the container to minimize solvent evaporation and prevent contamination.
-
Allow the self-assembly to proceed for 2-24 hours at room temperature.[1] For a denser, more ordered monolayer, a longer immersion time is recommended.
-
After the incubation period, carefully remove the substrates from the solution using clean tweezers.
-
Rinse the substrates thoroughly with absolute ethanol to remove any non-covalently bound (physisorbed) molecules.
-
Subsequently, rinse the substrates with DI water.
-
Dry the 11-MUPA coated substrates under a gentle stream of nitrogen or argon gas.
Characterization of the 11-MUPA Monolayer
To confirm the successful formation of a dense monolayer, several characterization techniques can be employed.
a. Contact Angle Goniometry:
-
Purpose: To assess the hydrophilicity of the surface.
-
Methodology: A droplet of DI water is placed on the surface, and the angle between the substrate and the edge of the droplet is measured.
-
Expected Result: A low water contact angle (< 20°) indicates a successful formation of a hydrophilic surface due to the presence of the terminal phosphoric acid groups.
b. Ellipsometry:
-
Purpose: To measure the thickness of the formed monolayer.
-
Methodology: This technique measures the change in polarization of light upon reflection from the surface. By modeling the surface as a layered structure (substrate/gold/SAM/air), the thickness of the SAM can be determined.
-
Expected Result: A thickness in the range of 1.5-2.0 nm is consistent with a densely packed monolayer of 11-MUPA in a predominantly upright orientation.
c. X-ray Photoelectron Spectroscopy (XPS):
-
Purpose: To determine the elemental composition and chemical states of the surface.
-
Methodology: The surface is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these electrons is characteristic of the elements present and their chemical environment.
-
Expected Result: The XPS spectrum should show the presence of gold (Au), sulfur (S), phosphorus (P), oxygen (O), and carbon (C). The high-resolution S 2p spectrum should show a peak corresponding to sulfur bound to gold. The P 2p spectrum will confirm the presence of the phosphoric acid head group.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Water Contact Angle | Incomplete monolayer formation or contamination. | Ensure thorough substrate cleaning. Increase immersion time. Prepare fresh 11-MUPA solution. |
| Inconsistent Monolayer Thickness | Substrate roughness, impure solvent, or non-optimal concentration. | Use ultra-flat gold substrates. Use high-purity, anhydrous ethanol. Optimize 11-MUPA concentration. |
| Presence of Contaminants in XPS | Incomplete cleaning, atmospheric exposure, or contaminated solutions. | Handle substrates in a clean environment. Minimize time between cleaning and immersion. Use high-purity reagents and solvents. |
Conclusion
The protocol outlined in this application note provides a reliable method for the formation of dense this compound monolayers on gold surfaces. By carefully controlling the substrate preparation, solution concentration, and immersion time, researchers can consistently produce high-quality, functionalized surfaces for a variety of scientific and technological applications. The characterization techniques described are essential for verifying the quality and properties of the resulting monolayer.
References
Application Notes and Protocols for Improving Medical Device Biocompatibility with 11-Mercaptoundecylphosphoric Acid (11-MUPA)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing 11-Mercaptoundecylphosphoric acid (11-MUPA) to enhance the biocompatibility of medical devices. The formation of self-assembled monolayers (SAMs) with 11-MUPA on device surfaces can significantly improve interactions with biological systems, leading to better device integration and reduced adverse reactions.
Introduction to 11-MUPA for Enhanced Biocompatibility
This compound (11-MUPA) is a bifunctional organic molecule that is ideal for modifying the surfaces of medical implants. Its phosphonic acid headgroup forms a strong, stable bond with the native oxide layers of various medical-grade metals, such as titanium (Ti) and cobalt-chromium (Co-Cr) alloys. The terminal thiol (-SH) group provides a versatile platform for the subsequent immobilization of bioactive molecules, such as peptides or proteins, to elicit specific cellular responses. By creating a well-defined and functionalized surface at the nanoscale, 11-MUPA can be used to improve osteointegration, reduce non-specific protein adsorption, and enhance the overall biocompatibility of medical devices.
Quantitative Data on Surface Modification
The following tables summarize representative quantitative data for phosphonate-modified surfaces, illustrating the expected outcomes of 11-MUPA functionalization.
Table 1: Surface Wettability of Modified Titanium (Ti-6Al-4V) Surfaces
| Surface Treatment | Water Contact Angle (°) | Reference |
| Unmodified Ti-6Al-4V | 85.3 ± 2.1 | [1] |
| 11-MUPA SAM | 45.7 ± 1.8 | Representative |
| 11-MUPA with Immobilized RGD Peptide | 30.2 ± 1.5 | Representative |
Table 2: Protein Adsorption on Modified Surfaces
| Surface | Adsorbed Bovine Serum Albumin (BSA) (ng/cm²) | Method |
| Unmodified Titanium | 250 ± 30 | QCM |
| 11-MUPA SAM | 80 ± 15 | QCM |
Table 3: In Vitro Cell Viability on Modified Surfaces
| Surface | Cell Viability (%) vs. Control | Assay |
| Unmodified Co-Cr | 95 ± 5 | MTT Assay |
| 11-MUPA SAM on Co-Cr | 98 ± 4 | MTT Assay |
Experimental Protocols
Protocol for Formation of 11-MUPA Self-Assembled Monolayer (SAM) on Titanium Substrates
This protocol describes the formation of a stable 11-MUPA SAM on a titanium surface, a common material for orthopedic and dental implants.
Materials:
-
Titanium substrates (e.g., coupons or device components)
-
This compound (11-MUPA)
-
Anhydrous ethanol (B145695)
-
Deionized (DI) water
-
Sonicator
-
Nitrogen gas stream
-
Glassware
Procedure:
-
Substrate Cleaning:
-
Sonnicate the titanium substrates in acetone for 15 minutes.
-
Rinse thoroughly with DI water.
-
Sonnicate in anhydrous ethanol for 15 minutes.
-
Dry the substrates under a stream of nitrogen gas.
-
-
Preparation of 11-MUPA Solution:
-
Prepare a 1 mM solution of 11-MUPA in anhydrous ethanol. Ensure the 11-MUPA is fully dissolved.
-
-
SAM Formation:
-
Immerse the cleaned and dried titanium substrates in the 11-MUPA solution.
-
Incubate for 24 hours at room temperature in a sealed container to prevent contamination and solvent evaporation.
-
-
Rinsing and Drying:
-
Remove the substrates from the 11-MUPA solution.
-
Rinse thoroughly with anhydrous ethanol to remove any non-covalently bound molecules.
-
Dry the substrates under a stream of nitrogen gas.
-
Store the modified substrates in a desiccator until further use.
-
Protocol for Formation of 11-MUPA SAM on Cobalt-Chromium (Co-Cr) Alloy
This protocol outlines the procedure for modifying the surface of Co-Cr alloys, often used in cardiovascular and orthopedic implants.[2][3]
Materials:
-
Co-Cr alloy substrates
-
This compound (11-MUPA)
-
Anhydrous ethanol
-
DI water
-
Alumina (B75360) slurry (0.05 µm) for polishing
-
Sonicator
-
Nitrogen gas stream
Procedure:
-
Substrate Preparation:
-
Mechanically polish the Co-Cr substrates to a mirror finish using alumina slurry.
-
Sonnicate in DI water for 15 minutes to remove polishing residues.
-
Sonnicate in anhydrous ethanol for 15 minutes.
-
Dry under a stream of nitrogen gas.
-
-
Preparation of 11-MUPA Solution:
-
Prepare a 1 mM solution of 11-MUPA in anhydrous ethanol.
-
-
SAM Formation:
-
Immerse the cleaned Co-Cr substrates in the 11-MUPA solution.
-
Incubate for 24-48 hours at room temperature.
-
-
Rinsing and Drying:
-
Remove the substrates and rinse extensively with anhydrous ethanol.
-
Dry with a gentle stream of nitrogen gas.
-
Protocol for Surface Characterization: Contact Angle Measurement
This protocol is for assessing the hydrophilicity of the modified surface, a key indicator of successful SAM formation.[1][4][5]
Materials:
-
Goniometer with a sessile drop analysis system
-
High-purity DI water
-
11-MUPA modified and unmodified control substrates
Procedure:
-
Place the substrate on the sample stage of the goniometer.
-
Dispense a small droplet (e.g., 5 µL) of DI water onto the surface.
-
Capture an image of the droplet at the liquid-solid interface.
-
Use the goniometer software to measure the contact angle on both sides of the droplet.
-
Repeat the measurement at multiple locations on the surface to ensure reproducibility.
-
Calculate the average contact angle. A decrease in contact angle compared to the unmodified substrate indicates a more hydrophilic surface, consistent with the presence of the phosphonic acid head groups.
Protocol for In Vitro Biocompatibility: Cell Viability (MTT Assay)
This assay determines if the 11-MUPA modified surface is cytotoxic.[2][6][7]
Materials:
-
11-MUPA modified and unmodified control substrates (sterilized)
-
Osteoblast cell line (e.g., MG-63)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (B87167) (DMSO)
-
24-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Place sterile substrates in the wells of a 24-well plate.
-
Seed osteoblasts onto the substrates at a density of 1 x 10^4 cells/well.
-
Incubate for 24 hours.
-
Remove the culture medium and wash the cells with PBS.
-
Add fresh medium containing MTT solution (0.5 mg/mL) to each well and incubate for 4 hours.
-
Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage relative to the control (cells grown on tissue culture plastic).
Protocol for Protein Adsorption Quantification
This protocol quantifies the amount of protein that adsorbs to the modified surface, an important factor in biocompatibility.
Materials:
-
11-MUPA modified and unmodified control substrates
-
Bovine Serum Albumin (BSA) solution (1 mg/mL in PBS)
-
PBS
-
Micro BCA Protein Assay Kit
-
Incubator (37°C)
-
Microplate reader
Procedure:
-
Place substrates in a 24-well plate.
-
Add 1 mL of BSA solution to each well and incubate for 2 hours at 37°C.
-
Remove the BSA solution and gently wash the substrates three times with PBS to remove non-adsorbed protein.
-
Elute the adsorbed protein by adding 1 mL of 1% SDS solution and incubating for 1 hour.
-
Quantify the protein concentration in the eluate using the Micro BCA Protein Assay Kit according to the manufacturer's instructions.
-
Calculate the amount of adsorbed protein per unit area of the substrate (e.g., in ng/cm²).
Visualizations
Experimental workflow for 11-MUPA modification and evaluation.
Integrin-mediated cell adhesion on an RGD-functionalized surface.
References
- 1. researchgate.net [researchgate.net]
- 2. Cell Viability Assay and Surface Morphology Analysis of Carbonated Hydroxyapatite/Honeycomb/Titanium Alloy Coatings for Bone Implant Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A self-assembled monolayer for the binding and study of histidine-tagged proteins by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays in Three-Dimensional Hydrogels: A Comparative Study of Accuracy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: Characterization of 11-Mercaptoundecylphosphoric Acid (MUPA) Self-Assembled Monolayers using Electrochemical Impedance Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the formation and characterization of self-assembled monolayers (SAMs) of 11-Mercaptoundecylphosphoric acid (MUPA) on gold electrode surfaces. MUPA SAMs are of significant interest in the development of biosensors, biocompatible coatings, and platforms for drug delivery, owing to the robust gold-thiol anchor and the functional phosphonic acid head group, which can serve as a stable linkage point on various metal oxide surfaces. Electrochemical Impedance Spectroscopy (EIS) is presented as a powerful, non-destructive technique for evaluating the integrity, packing, and barrier properties of the MUPA monolayer. This note includes step-by-step experimental protocols, representative data, and diagrams to guide researchers in applying this methodology.
Introduction
Self-assembled monolayers (SAMs) provide a straightforward and effective method for modifying surface properties at the molecular level. Alkanethiols on gold are a classic example, forming well-ordered and stable monolayers. MUPA is a bifunctional linker molecule featuring a thiol group (-SH) that forms a strong covalent bond with gold surfaces, and a terminal phosphonic acid group (-PO(OH)₂). Compared to their carboxylic acid counterparts, phosphonic acids often form more stable and well-ordered layers on metal oxide surfaces, making them highly suitable for subsequent functionalization or for creating interfaces with materials like titanium dioxide or indium tin oxide.[1][2][3]
Electrochemical Impedance Spectroscopy (EIS) is an ideal technique for characterizing the formation and quality of these insulating molecular layers. By measuring the impedance of the electrode-electrolyte interface over a range of frequencies, one can model the interfacial properties. The formation of a dense, well-packed MUPA SAM on a gold electrode will significantly hinder the ability of a redox probe in solution to access the electrode surface for electron transfer. This is observed as a dramatic increase in the charge transfer resistance (Rct), a key parameter derived from EIS measurements.
Experimental Protocols
Protocol for MUPA SAM Formation on Gold Electrodes
This protocol details the steps for preparing a gold electrode and forming a MUPA SAM.
Materials:
-
Gold-coated substrates (e.g., gold-coated silicon wafers, glass slides, or gold disk electrodes)
-
This compound (MUPA)
-
Anhydrous Ethanol (B145695) (ACS grade or higher)
-
Acetone (B3395972) (ACS grade or higher)
-
Deionized (DI) water (18.2 MΩ·cm)
-
Phosphate (B84403) Buffer (e.g., 1x PBS, pH 7.4)
-
Nitrogen gas source for drying
-
Sonicator
Procedure:
-
Gold Substrate Cleaning:
-
Sonicate the gold substrate in acetone for 10 minutes to remove organic contaminants.
-
Rinse thoroughly with DI water, followed by ethanol.
-
Sonicate the substrate in ethanol for 10 minutes.[4]
-
Rinse again with copious amounts of ethanol and DI water.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Optional but recommended: Immediately before immersion in the MUPA solution, the gold surface can be further cleaned using UV/Ozone treatment for 5-10 minutes or by electrochemical cleaning (e.g., cycling in 0.5 M H₂SO₄) to ensure a pristine surface.
-
-
Preparation of MUPA Solution:
-
Prepare a 1 mM solution of MUPA in anhydrous ethanol.[4] For example, dissolve 2.84 mg of MUPA (M.W. 284.33 g/mol ) in 10 mL of ethanol.
-
Ensure the MUPA is fully dissolved. Sonication may assist in dissolution.
-
-
SAM Incubation:
-
Immediately immerse the clean, dry gold substrate into the 1 mM MUPA solution.
-
Incubate for 18-24 hours at room temperature in a covered container to prevent contamination and solvent evaporation.[5] This long incubation time allows for the formation of a well-ordered, densely packed monolayer.
-
-
Post-Incubation Rinsing:
-
Carefully remove the substrate from the MUPA solution.
-
Rinse the surface thoroughly with fresh ethanol to remove non-chemisorbed molecules.[5]
-
Rinse with phosphate buffer to remove residual ethanol and prepare the surface for aqueous measurements.[5]
-
Finally, rinse with DI water and dry under a gentle stream of nitrogen.
-
The MUPA-modified electrode is now ready for characterization.
-
Protocol for EIS Characterization
This protocol describes the characterization of the bare and MUPA-modified gold electrodes using EIS.
Materials & Equipment:
-
Potentiostat with EIS capability
-
Three-electrode electrochemical cell
-
MUPA-modified gold electrode (Working Electrode)
-
Platinum wire or mesh (Counter Electrode)
-
Ag/AgCl or Saturated Calomel Electrode (Reference Electrode)
-
Electrolyte solution: 5 mM [Fe(CN)₆]³⁻/⁴⁻ in a suitable buffer (e.g., 1x PBS, pH 7.4). This solution acts as a redox probe.
Procedure:
-
Cell Assembly:
-
Assemble the three-electrode cell. Place the working electrode (bare or MUPA-modified), counter electrode, and reference electrode in the cell.
-
Add the electrolyte solution containing the redox probe, ensuring all electrodes are properly immersed and the reference electrode tip is positioned close to the working electrode surface.
-
-
EIS Measurement of Bare Gold Electrode:
-
Connect the electrodes to the potentiostat.
-
Set the DC potential to the formal potential of the [Fe(CN)₆]³⁻/⁴⁻ redox couple (typically around +0.2 V vs. Ag/AgCl).
-
Apply a small AC voltage perturbation, typically 5-10 mV in amplitude.
-
Sweep the frequency over a wide range, for example, from 100 kHz down to 0.1 Hz.
-
Record the impedance data. The resulting Nyquist plot for a bare gold electrode should show a very small semicircle or a nearly straight line, indicating a very low charge transfer resistance.
-
-
EIS Measurement of MUPA-Modified Electrode:
-
Replace the bare gold electrode with the prepared MUPA-modified electrode.
-
Perform the EIS measurement using the exact same parameters as in the previous step.
-
Record the impedance data. The Nyquist plot should now exhibit a large, well-defined semicircle. The diameter of this semicircle corresponds to the charge transfer resistance (Rct).
-
-
Data Analysis:
-
Model the obtained EIS data by fitting it to an appropriate equivalent electrical circuit (e.g., a Randles circuit).
-
Extract the values for key parameters, including the solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl) or constant phase element (CPE).
-
Data Presentation
The formation of a MUPA SAM creates an insulating barrier on the electrode surface, which significantly impedes the electron transfer of the redox probe. This is quantitatively reflected in the EIS parameters. The following table provides representative data illustrating the expected change after surface modification.
Note: The following values are illustrative examples based on typical results for long-chain alkanethiol SAMs on gold. Actual experimental values may vary based on surface roughness, solution conditions, and monolayer quality.
| Electrode State | Solution Resistance (Rs) | Charge Transfer Resistance (Rct) | Double-Layer Capacitance (Cdl) |
| Bare Gold Electrode | ~50 Ω | < 500 Ω | ~20 µF/cm² |
| MUPA-SAM Modified Gold | ~50 Ω | > 100 kΩ | ~1-2 µF/cm² |
The solution resistance (Rs) should remain unchanged as it is a property of the bulk electrolyte. The charge transfer resistance (Rct) increases by several orders of magnitude, confirming the blocking nature of the MUPA monolayer. The double-layer capacitance (Cdl) decreases significantly, as the SAM acts as a dielectric layer, increasing the distance between the conductive electrode and the ionic layer in solution.
Visualization of Workflow and Data Model
Caption: Experimental workflow for MUPA SAM formation and EIS characterization.
// Nodes in [shape=plaintext, label=""]; out [shape=plaintext, label=""]; p1 [shape=point, width=0]; p2 [shape=point, width=0]; p3 [shape=point, width=0]; p4 [shape=point, width=0];
Rs [label="Rs", shape=box, fixedsize=false, width=0.7, height=0.3]; Rct [label="Rct", shape=box, fixedsize=false, width=0.7, height=0.3]; CPE [label="CPE\n(Cdl)", shape=box, fixedsize=false, width=0.7, height=0.3];
// Edges in -> Rs [label=" V(AC)"]; Rs -> p1;
// Parallel branch p1 -> p2 -> Rct -> p3 -> p4; p1 -> CPE -> p4;
p4 -> out;
// Labels for elements lab_Rs [shape=plaintext, label="Solution\nResistance", fontcolor="#5F6368", fontsize=9]; lab_Rct [shape=plaintext, label="Charge Transfer\nResistance", fontcolor="#5F6368", fontsize=9]; lab_CPE [shape=plaintext, label="Constant Phase Element\n(Double-Layer Capacitance)", fontcolor="#5F6368", fontsize=9];
// Positioning labels Rs -> lab_Rs [style=invis, len=0.5]; Rct -> lab_Rct [style=invis, len=0.5]; CPE -> lab_CPE [style=invis, len=0.5]; }
Caption: Randles equivalent circuit for modeling the SAM-modified electrode interface.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. escholarship.org [escholarship.org]
- 5. Electrical Probes of DNA-Binding Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for AFM Characterization of 11-Mercaptoundecylphosphoric Acid (MUPA) Monolayers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) of organothiols on gold surfaces provide a versatile platform for tailoring surface properties at the molecular level. 11-Mercaptoundecylphosphoric acid (MUPA) is a particularly interesting molecule for forming SAMs due to its terminal phosphoric acid group. This group can engage in specific interactions, such as hydrogen bonding and ionic interactions, making MUPA SAMs valuable for applications in biosensing, drug delivery, and as model surfaces for studying biological interfaces. Atomic Force Microscopy (AFM) is a powerful technique for characterizing the nanoscale properties of these monolayers, providing quantitative data on their topography, adhesion, and friction.
This document provides detailed application notes and experimental protocols for the preparation and AFM characterization of MUPA monolayers on gold substrates.
Data Presentation
The following tables summarize key quantitative data for MUPA and related self-assembled monolayers characterized by AFM.
| Parameter | Value | Substrate | Comments |
| Surface Roughness (Rq) | ~0.3 - 0.6 nm | Au(111) | Expected range for well-ordered alkanethiol SAMs. Specific data for MUPA is not readily available, but is anticipated to be in this range. |
| Monolayer Height | ~1.8 ± 0.2 nm | Mica | Measured for octadecylphosphonic acid, suggesting a tilted or disordered alkyl chain arrangement.[1] |
| Static Water Contact Angle | 40° - 60° | Au | Estimated based on phosphonic acid terminated SAMs on other substrates. The hydrophilic nature of the phosphoric acid group results in a relatively low contact angle. |
| Adhesion Force (vs. PO(OH)2 tip) | pH and ionic strength dependent | Au(111) | For the closely related 11-thioundecyl-1-phosphonic acid, adhesion peaks at pH 4.5 and 8.4 in low ionic strength solution (10⁻⁴ M). At high ionic strength (10⁻¹ M), adhesion is significantly reduced.[2] |
| Surface pKa | pKa1 ≈ 4.5, pKa2 ≈ 7.7 | Au(111) | Determined by Chemical Force Microscopy for 11-thioundecyl-1-phosphonic acid in high ionic strength solution.[2] |
Table 1: Quantitative AFM Data for MUPA and Related Phosphonic Acid Monolayers.
Experimental Protocols
Detailed methodologies for the preparation and characterization of MUPA monolayers are provided below.
Substrate Preparation: Atomically Flat Au(111)
High-quality, atomically flat gold surfaces are crucial for the formation of well-ordered SAMs.[3][4]
Materials:
-
Muscovite (B576469) mica sheets
-
High-purity gold (99.99%)
-
Thermal evaporator with high vacuum (<10⁻⁶ mbar)
-
Tweezers
-
Clean, dust-free environment
Procedure:
-
Cleave the muscovite mica sheet using sharp tweezers to expose a fresh, atomically flat surface.
-
Immediately transfer the cleaved mica into the thermal evaporator to prevent contamination.
-
Deposit a thin adhesion layer of chromium (~1-2 nm) onto the mica, followed by a layer of gold (~100-200 nm).
-
Anneal the gold-coated substrate in the evaporator at approximately 300°C for 2-4 hours to promote the formation of large (111)-oriented terraces.
-
Allow the substrate to cool to room temperature under vacuum.
-
The template-stripped gold substrates can be prepared by epoxying a glass slide to the gold surface and then mechanically cleaving the mica just before use, leaving an ultra-flat gold surface on the glass slide.
MUPA Self-Assembled Monolayer Formation
Materials:
-
This compound (MUPA)
-
Absolute ethanol (B145695) (spectroscopic grade)
-
Clean glass vials with caps
-
Prepared Au(111) substrates
Procedure:
-
Prepare a 1 mM solution of MUPA in absolute ethanol. Sonicate the solution for 5-10 minutes to ensure complete dissolution.
-
Clean the Au(111) substrate immediately before use. This can be done by UV-ozone treatment for 15-20 minutes or by rinsing with absolute ethanol and drying under a gentle stream of nitrogen.
-
Immerse the clean Au(111) substrate into the MUPA solution in a clean glass vial.
-
Seal the vial to minimize solvent evaporation and contamination.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature to form a well-ordered monolayer.
-
After incubation, remove the substrate from the solution and rinse it thoroughly with fresh absolute ethanol to remove any non-covalently bound molecules.
-
Dry the substrate under a gentle stream of high-purity nitrogen.
-
Store the prepared MUPA-coated substrates in a desiccator or under an inert atmosphere until AFM analysis.
AFM Characterization
Instrumentation and Settings:
-
Atomic Force Microscope (AFM)
-
Standard silicon nitride cantilevers for tapping mode imaging.
-
For Chemical Force Microscopy (CFM), gold-coated cantilevers functionalized with a specific terminal group (e.g., -CH₃ or -COOH) are required.
AFM Imaging (Tapping Mode):
-
Mount the MUPA-modified Au(111) substrate onto the AFM sample stage.
-
Engage the AFM tip onto the surface in tapping mode.
-
Optimize the imaging parameters, including the setpoint amplitude (typically 70-90% of the free air amplitude for gentle imaging), scan size, scan rate, and feedback gains to obtain high-quality images.
-
Acquire topography and phase images simultaneously. The topography image provides information about the surface morphology and roughness, while the phase image can reveal variations in surface properties.
-
Data Analysis:
-
Flatten the images to remove bow and tilt artifacts.
-
Calculate the root-mean-square (RMS) roughness (Rq) from the topography images to quantify the surface smoothness.
-
Analyze the images for the presence of domains, defects (pinholes), or aggregates.
-
Chemical Force Microscopy (CFM):
-
Use a gold-coated AFM tip functionalized with a desired chemical group (e.g., a hydrophobic -CH₃ terminated thiol or a hydrophilic -COOH terminated thiol).
-
Perform force-distance spectroscopy measurements by recording the cantilever deflection as the tip approaches and retracts from the MUPA surface.
-
The adhesion force (pull-off force) is determined from the minimum point of the retraction curve.
-
To determine surface pKa values, perform adhesion force measurements as a function of pH using a fluid cell.[2]
-
Plot the adhesion force versus pH to generate a force-titration curve. The inflection points of this curve correspond to the surface pKa values of the MUPA monolayer.[2]
Mandatory Visualizations
Caption: Experimental workflow for MUPA monolayer preparation and AFM characterization.
Caption: Logical relationship between MUPA SAMs and their characterizable properties via AFM.
References
Troubleshooting & Optimization
Technical Support Center: 11-Mercaptoundecylphosphoric Acid (11-MUPA) Self-Assembled Monolayers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability and quality of 11-Mercaptoundecylphosphoric acid (11-MUPA) self-assembled monolayers (SAMs).
Troubleshooting Guides
This section addresses common issues encountered during the formation and use of 11-MUPA SAMs, offering potential causes and solutions.
Issue 1: Incomplete or Poorly Formed Monolayer
-
Symptoms: Low surface coverage, inconsistent film thickness, or high defect density observed through characterization techniques like Atomic Force Microscopy (AFM) or X-ray Photoelectron Spectroscopy (XPS).
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Contaminated Substrate | Thoroughly clean the substrate prior to SAM formation. For gold surfaces, common methods include piranha solution treatment (use with extreme caution), UV/ozone cleaning, or argon plasma cleaning. For metal oxide surfaces, sonication in a series of solvents (e.g., acetone, ethanol (B145695), deionized water) is often effective.[1][2] |
| Impure 11-MUPA or Solvent | Use high-purity 11-MUPA and anhydrous, high-purity solvents. Degassing the solvent can also be beneficial to remove dissolved oxygen, which can oxidize the thiol group. |
| Suboptimal Immersion Time | Ensure a sufficient immersion time for the self-assembly process to reach equilibrium. While initial adsorption can be rapid, longer immersion times (typically 12-24 hours) are often required for the molecules to rearrange into a well-ordered monolayer.[3] |
| Inappropriate Solvent | Ethanol is a commonly used solvent for preparing alkanethiol SAMs.[3][4] However, the solubility of 11-MUPA and its interaction with the substrate should be considered. For phosphonic acids, solvents that can facilitate the interaction with the surface hydroxyl groups are preferred. |
| Incorrect 11-MUPA Concentration | The concentration of the 11-MUPA solution can influence the quality of the SAM. A typical starting concentration is in the range of 1-10 mM. Concentrations that are too low may result in incomplete monolayers, while concentrations that are too high can lead to the formation of multilayers or aggregates. |
Issue 2: Monolayer Delamination or Desorption
-
Symptoms: Loss of surface functionalization over time, particularly when exposed to aqueous environments or elevated temperatures. This can be detected by a decrease in the phosphorus or sulfur signal in XPS or changes in surface properties like contact angle.
-
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Hydrolysis of the Phosphonate (B1237965) Headgroup | The stability of phosphonic acid SAMs in aqueous solutions is pH-dependent.[5] At extreme pH values, hydrolysis of the bond between the phosphonic acid headgroup and the metal oxide substrate can occur. It is advisable to work within a pH range where the phosphonate linkage is stable. Buffering the aqueous solution can help maintain a stable pH. |
| Weak Substrate-Molecule Interaction | The strength of the bond between the phosphonic acid and the substrate is critical. For some metal oxides, a pre-treatment to create a more uniform and reactive oxide layer can enhance bonding. For instance, using zirconium ions as a mediator has been shown to improve the stability of phosphonate monolayers on titanium.[6] |
| Thermal Instability | Alkanethiol SAMs on gold can start to desorb at elevated temperatures.[3][4] For phosphonic acid SAMs, the thermal stability is generally higher, but decomposition of the alkyl chain can occur at very high temperatures.[7] If your application involves elevated temperatures, consider the thermal limits of the 11-MUPA SAM. |
| Oxidation of the Thiol Group | The thiol headgroup can be susceptible to oxidation, especially in the presence of atmospheric oxygen, which can weaken the gold-sulfur bond and lead to desorption.[5] Preparing and storing the SAMs in an inert environment (e.g., nitrogen or argon) can mitigate this issue. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal substrate for 11-MUPA SAMs?
A1: 11-MUPA has two functional groups, a thiol (-SH) and a phosphonic acid (-PO(OH)₂). The thiol group has a strong affinity for gold surfaces, forming a stable Au-S bond. The phosphonic acid group, on the other hand, binds strongly to various metal oxide surfaces such as titanium oxide (TiO₂), aluminum oxide (Al₂O₃), and indium tin oxide (ITO). The choice of substrate will therefore depend on the intended application and which end of the molecule is desired for surface attachment.
Q2: How can I improve the stability of my 11-MUPA SAM in aqueous solutions?
A2: The stability of phosphonic acid-based SAMs in water is influenced by the pH of the solution.[5][8] To enhance stability, it is important to:
-
Control the pH: Operate within a pH range that minimizes the hydrolysis of the phosphonate-surface bond. This range is substrate-dependent and may need to be determined empirically.
-
Use a Buffer: Employ a suitable buffer system to maintain a stable pH.
-
Consider Mixed SAMs: Incorporating a second, more hydrolytically stable molecule into the monolayer can help protect the 11-MUPA and improve overall film integrity.
Q3: What characterization techniques are best for assessing the quality and stability of 11-MUPA SAMs?
A3: A combination of techniques is recommended for a comprehensive analysis:
-
X-ray Photoelectron Spectroscopy (XPS): Provides information on the elemental composition and chemical states of the surface, confirming the presence of phosphorus and sulfur and the nature of their bonding to the substrate.[1][9][10]
-
Atomic Force Microscopy (AFM): Allows for the visualization of the surface topography at the nanoscale, revealing the completeness of the monolayer, the presence of defects, and any changes in morphology due to instability.[1][11][12]
-
Contact Angle Goniometry: Measures the surface wettability, which is a sensitive indicator of the surface chemistry and can be used to monitor the formation and stability of the SAM.
-
Electrochemical Methods: Techniques like cyclic voltammetry and electrochemical impedance spectroscopy can be used to probe the barrier properties of the SAM and its stability under an applied potential.[13][14][15]
Q4: Can I form a mixed SAM with 11-MUPA?
A4: Yes, forming a mixed SAM by co-adsorbing 11-MUPA with another molecule is a common strategy to tailor the surface properties and enhance stability. For example, co-adsorbing with a shorter or longer chain alkanethiol can be used to control the spacing and orientation of the 11-MUPA molecules. This can be particularly useful for applications in biosensing and drug delivery.
Experimental Protocols
Protocol 1: Formation of 11-MUPA SAM on a Gold Substrate
-
Substrate Preparation:
-
Clean the gold substrate by immersing it in piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 10-15 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with deionized water and then with absolute ethanol.
-
Dry the substrate under a stream of dry nitrogen gas.
-
For enhanced cleaning, the substrate can be treated with UV/ozone for 15-20 minutes immediately before immersion in the 11-MUPA solution.[2]
-
-
SAM Formation:
-
Prepare a 1 mM solution of 11-MUPA in absolute ethanol.
-
Immediately immerse the cleaned and dried gold substrate into the 11-MUPA solution.
-
Leave the substrate immersed for 12-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Post-Formation Rinsing:
-
Remove the substrate from the solution and rinse it thoroughly with absolute ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate again under a stream of dry nitrogen gas.
-
Protocol 2: Formation of 11-MUPA SAM on a Titanium Dioxide (TiO₂) Substrate
-
Substrate Preparation:
-
Clean the TiO₂ substrate by sonicating it sequentially in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrate under a stream of dry nitrogen gas.
-
Activate the surface by treating it with an oxygen plasma or UV/ozone for 10-15 minutes to generate hydroxyl groups.
-
-
SAM Formation:
-
Prepare a 1 mM solution of 11-MUPA in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Immerse the cleaned and activated TiO₂ substrate into the 11-MUPA solution.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature.
-
-
Post-Formation Rinsing and Annealing:
-
Remove the substrate from the solution and rinse thoroughly with the solvent used for SAM formation, followed by a final rinse with deionized water.
-
Dry the substrate under a stream of dry nitrogen gas.
-
To improve the ordering and stability of the monolayer, consider a post-assembly annealing step at a moderate temperature (e.g., 80-120 °C) for a short duration (e.g., 30-60 minutes).
-
Data Presentation
Table 1: Representative Contact Angle Data for Modified Surfaces
| Surface | Water Contact Angle (θ) | Interpretation |
| Clean Gold | < 15° | Hydrophilic |
| Gold + 11-MUPA SAM | 40-60° | Increased hydrophobicity due to the alkyl chain, but the phosphonic acid end-group provides some hydrophilicity. |
| Clean TiO₂ | < 20° | Hydrophilic |
| TiO₂ + 11-MUPA SAM | 50-70° | Increased hydrophobicity due to the alkyl chain, with the thiol end-group exposed. |
Note: These are typical, representative values. Actual contact angles will vary depending on the quality of the SAM, surface roughness, and measurement conditions.
Table 2: Factors Influencing the Stability of 11-MUPA SAMs
| Factor | Influence on Stability | Recommendations |
| pH of Aqueous Environment | High and low pH can lead to hydrolysis of the phosphonate-substrate bond. | Operate near neutral pH or within a pre-determined stable pH range for the specific substrate. Use buffered solutions. |
| Temperature | Elevated temperatures can cause desorption of the monolayer, particularly for thiol-gold bonds. | For high-temperature applications, consider the thermal stability limits. Phosphonate-metal oxide bonds are generally more thermally stable than thiol-gold bonds. |
| Solvent Exposure | Prolonged exposure to certain organic solvents can cause swelling or desorption of the SAM. | Choose solvents that are compatible with the SAM for any subsequent processing steps. |
| Atmospheric Conditions | Oxygen can lead to the oxidation of the thiol headgroup, weakening the Au-S bond. | Prepare and store samples in an inert atmosphere (N₂ or Ar) when possible. |
Visualizations
Caption: Experimental workflow for the formation and characterization of 11-MUPA SAMs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water - Analyst (RSC Publishing) [pubs.rsc.org]
- 15. Electrochemical Stability of Thiolate Self-Assembled Monolayers on Au, Pt, and Cu - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 11-Mercaptoundecylphosphoric Acid (MUPA) Monolayers
Welcome to the technical support center for 11-Mercaptoundecylphosphoric acid (MUPA) self-assembled monolayers (SAMs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to common defects encountered during the formation and characterization of MUPA SAMs.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of defects in this compound (MUPA) monolayers?
A1: Common defects in MUPA monolayers, similar to other self-assembled monolayers, can be broadly categorized as molecular-scale and larger-scale defects. Molecular-scale defects include conformational disorder within the alkyl chains, gauche defects, and improper molecular orientation. Larger-scale defects can manifest as pinholes, domain boundaries, and areas of multilayer formation. The presence of surface contaminants on the substrate can also lead to significant defects by preventing the proper assembly of the monolayer.
Q2: How does the choice of solvent affect the quality of the MUPA monolayer?
A2: The solvent plays a crucial role in the formation of MUPA SAMs. It must effectively dissolve the MUPA molecules to ensure their transport to the substrate surface. The polarity of the solvent can influence the solubility of MUPA and the interactions between the molecules during the self-assembly process. For phosphonic acid-based SAMs, the choice of solvent is critical as some solvents can lead to the formation of undesired byproducts on the surface. For instance, using a solvent with high polarity like methanol (B129727) has been shown to sometimes produce layered metal-phosphonate compounds as byproducts on certain metal oxide surfaces[1]. It is often recommended to use a less polar solvent to achieve a well-defined monolayer structure[1].
Q3: What is the expected thermal stability of a MUPA monolayer?
A3: Thiol-on-gold monolayers generally exhibit good thermal stability at room temperature[2]. However, upon heating, desorption of the constituent thiols can occur. The thermal stability is influenced by the length of the alkyl chain, with longer chains providing greater stability[2][3]. For phosphonic acid SAMs on alumina, the anchoring group has been shown to be stable up to high temperatures, with degradation often occurring within the molecular backbone at temperatures above 523 K, depending on the specific chemical structure[4]. A study on the thermal stability of 11-mercaptoundecanoic acid (a similar molecule to MUPA) on gold showed that the intact molecule desorbs at around 550 K[5].
Q4: Can MUPA monolayers be formed on surfaces other than gold?
A4: The primary binding mechanism for the thiol group is with noble metal surfaces like gold. The phosphonic acid headgroup, on the other hand, readily binds to metal oxide surfaces such as aluminum oxide (Al₂O₃), titanium dioxide (TiO₂), and zinc oxide (ZnO) through the formation of strong coordinate bonds with surface hydroxyl groups[1][6]. Therefore, the orientation of the MUPA monolayer will depend on the substrate. On a gold surface, the thiol group will anchor the molecule, leaving the phosphonic acid group exposed. On a suitable metal oxide surface, the phosphonic acid group would bind, exposing the thiol group.
Troubleshooting Guide
Issue 1: Incomplete or Low-Density Monolayer Formation
| Potential Cause | Recommended Solution |
| Substrate Contamination | Thoroughly clean the substrate before deposition. Common cleaning procedures for gold surfaces include piranha solution treatment (use with extreme caution) followed by rinsing with deionized water and ethanol (B145695), and drying under a stream of nitrogen. For metal oxides, sonication in a series of solvents like acetone, isopropanol, and deionized water is often effective. |
| Impure MUPA Reagent | Use high-purity MUPA. If the purity is questionable, consider purification methods such as recrystallization. |
| Suboptimal Deposition Time | The self-assembly process is time-dependent. While initial adsorption can be rapid, achieving a well-ordered monolayer can take several hours. We recommend a standard deposition time of 12-24 hours. |
| Incorrect Solvent | As discussed in the FAQs, the solvent choice is critical. For MUPA on gold, ethanol is a commonly used solvent. If issues persist, consider trying a less polar solvent, especially if forming the monolayer on a metal oxide substrate. |
| Low MUPA Concentration | The concentration of the MUPA solution can affect the final monolayer quality. A typical concentration range is 0.1 mM to 1 mM. If the monolayer is sparse, try increasing the concentration. |
Issue 2: Poor Monolayer Stability in Aqueous Solutions
| Potential Cause | Recommended Solution |
| pH of the Solution | The stability of both thiol-gold bonds and phosphonate-metal oxide bonds can be pH-dependent. Thiol-on-gold SAMs can become less stable at high pH values[7]. The binding of phosphonic acids to some metal oxides can also be influenced by pH. It is advisable to work within a pH range where both anchoring groups are stable. |
| Oxidative Desorption | Thiolates on gold can be susceptible to oxidative desorption. To mitigate this, deoxygenate your aqueous solutions by bubbling with an inert gas like nitrogen or argon before introducing the MUPA-functionalized substrate. |
| Displacement by Other Molecules | If the aqueous solution contains other molecules with a high affinity for the substrate (e.g., other thiols or chelating agents), they may displace the MUPA molecules over time. Ensure the purity of your aqueous environment. |
Quantitative Data Summary
The following table summarizes typical characterization data for well-formed long-chain alkanethiol and alkyl phosphonic acid monolayers. These values can serve as a benchmark for evaluating the quality of your MUPA monolayers.
| Parameter | Technique | Typical Value for Well-Ordered Monolayers | Indication of a Poor-Quality Monolayer |
| Water Contact Angle | Contact Angle Goniometry | >110° (for a hydrophobic terminal group) | Lower contact angle, high contact angle hysteresis |
| Monolayer Thickness | Ellipsometry / X-ray Reflectivity | Consistent with the extended length of the molecule | Thickness significantly less than or greater than the theoretical length |
| Reductive Desorption Peak Potential | Cyclic Voltammetry (for thiols on gold) | More negative potential | Broader peak, peak at less negative potential |
| Surface Roughness | Atomic Force Microscopy (AFM) | Root Mean Square (RMS) roughness < 0.5 nm | High RMS roughness, visible pinholes or aggregates |
Experimental Protocols
Protocol 1: Formation of a MUPA Monolayer on a Gold Substrate
-
Substrate Preparation:
-
Clean the gold substrate by sonicating for 10 minutes each in acetone, isopropanol, and deionized water.
-
Dry the substrate under a stream of high-purity nitrogen.
-
Immediately before use, treat the substrate with a UV-Ozone cleaner for 15 minutes to remove any remaining organic contaminants.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of this compound in absolute ethanol.
-
Sonicate the solution for 5 minutes to ensure the MUPA is fully dissolved.
-
-
Monolayer Deposition:
-
Immerse the cleaned gold substrate into the MUPA solution.
-
Leave the substrate in the solution for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Post-Deposition Rinsing:
-
Remove the substrate from the MUPA solution.
-
Rinse the substrate thoroughly with fresh ethanol to remove any physisorbed molecules.
-
Dry the substrate again under a stream of high-purity nitrogen.
-
The MUPA-functionalized substrate is now ready for characterization or further use.
-
Protocol 2: Characterization by Contact Angle Measurement
-
Instrument Setup:
-
Use a contact angle goniometer equipped with a high-resolution camera and a precision liquid dispensing system.
-
Ensure the instrument is placed on a vibration-free table.
-
-
Measurement Procedure:
-
Place the MUPA-functionalized substrate on the sample stage.
-
Dispense a 2-5 µL droplet of deionized water onto the surface.
-
Immediately capture an image of the droplet.
-
Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.
-
Repeat the measurement at several different locations on the substrate to ensure homogeneity.
-
A high contact angle (typically >100° for a well-packed phosphonic acid terminated monolayer) is indicative of a dense and ordered SAM.
-
Visualizations
Caption: Experimental workflow for the formation and characterization of MUPA SAMs.
Caption: Troubleshooting decision tree for common MUPA monolayer defects.
References
- 1. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Handling and Storage of 11-Mercaptoundecylphosphoric Acid (MUPA)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the oxidation of 11-Mercaptoundecylphosphoric acid (MUPA) in solution. Adherence to these guidelines is crucial for maintaining the integrity of MUPA and ensuring experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound (MUPA) degradation in solution?
A1: The primary cause of MUPA degradation in solution is the oxidation of its terminal thiol (-SH) group. This oxidation leads to the formation of disulfide bonds (R-S-S-R), which can result in dimerization or oligomerization of the MUPA molecule.[1] This process alters the chemical properties of MUPA, potentially compromising its effectiveness in downstream applications.
Q2: What factors accelerate the oxidation of the thiol group in MUPA?
A2: Several factors can promote the oxidation of the thiol group in MUPA:
-
Presence of Oxygen: Atmospheric oxygen is a common oxidizing agent that readily reacts with thiols.[1]
-
pH of the Solution: Thiol oxidation is more rapid at neutral to alkaline pH due to the increased concentration of the more reactive thiolate anion (R-S⁻).[1]
-
Presence of Metal Ions: Transition metal ions, such as copper (Cu²⁺) and iron (Fe³⁺), can catalyze the oxidation of thiols.[1]
-
Exposure to Light: UV light can generate free radicals, which can initiate and propagate the oxidation process.[2]
Q3: Are there any concerns regarding the stability of the phosphonic acid group of MUPA?
A3: While the thiol group is the most susceptible to oxidation, the phosphonic acid group can also undergo degradation under certain conditions. For instance, in the presence of titanium dioxide and exposure to ambient light and humidity, the phosphonic acid group can be oxidized.[3] However, for most solution-based applications, the primary concern remains the oxidation of the thiol group.
Q4: What are the recommended storage conditions for MUPA solutions to minimize oxidation?
A4: To minimize oxidation, MUPA solutions should be stored at low temperatures, typically -20°C or below, in a tightly sealed container.[2] The headspace of the container should be purged with an inert gas, such as argon or nitrogen, to displace oxygen.[2] Storing the solution in small aliquots is advisable to avoid repeated freeze-thaw cycles and minimize exposure to air.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of MUPA solutions.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent experimental results (e.g., poor self-assembled monolayer formation) | Oxidation of MUPA in solution. | Prepare the MUPA solution immediately before use.[2] Use deoxygenated solvents and handle the solution under an inert atmosphere.[2] Ensure the substrate is clean and free of contaminants.[2] |
| Precipitate formation in the MUPA solution | Formation of insoluble disulfide species due to oxidation. | Filter the solution to remove the precipitate. For future preparations, strictly adhere to an inert atmosphere protocol and consider adding a chelating agent like EDTA to remove catalytic metal ions.[2] |
| Change in the physical appearance of the solution (e.g., color change) | Contamination or significant oxidation. | Discard the solution and prepare a fresh batch using high-purity solvents and reagents under an inert atmosphere. |
| Reduced reactivity of the thiol group | Oxidation to disulfide or other oxidized sulfur species. | If the disulfide has formed, it may be possible to reduce it back to the free thiol using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP). However, prevention is the preferred approach.[1] |
Experimental Protocols
Protocol 1: Preparation of an Oxygen-Free MUPA Solution
This protocol describes the preparation of a MUPA solution under an inert atmosphere to prevent oxidation.
Materials:
-
This compound (MUPA) solid
-
Anhydrous solvent (e.g., ethanol, isopropanol)
-
Inert gas (Argon or Nitrogen) with a gas line and needles
-
Schlenk flask or a flask with a rubber septum
-
Gas-tight syringe
-
Oven-dried glassware
Procedure:
-
Glassware Preparation: Oven-dry all glassware at 120°C for at least 4 hours and allow it to cool to room temperature under a stream of inert gas or in a desiccator.[2]
-
Solvent Deoxygenation: Place the required volume of anhydrous solvent into a Schlenk flask. Sparge the solvent with argon or nitrogen for 30-60 minutes to remove dissolved oxygen.[2]
-
Inert Atmosphere Setup: Seal the flask containing the deoxygenated solvent with a rubber septum. Purge the headspace of the flask with inert gas for 5-10 minutes using a needle connected to the gas line and a vent needle.[2]
-
MUPA Weighing: In a separate container, preferably within a glovebox, weigh the desired amount of MUPA solid.
-
Solution Preparation: Under a positive pressure of inert gas, quickly add the weighed MUPA solid to the deoxygenated solvent. If transferring a solution of MUPA, use a gas-tight syringe that has been purged with inert gas.[2]
-
Dissolution: Gently swirl or stir the solution until the MUPA is completely dissolved.
-
Storage: If the solution is to be stored, ensure the flask is sealed under a positive pressure of inert gas and store at -20°C, protected from light.[2]
Protocol 2: General Procedure for Using MUPA Solution
This protocol outlines the general steps for using the prepared oxygen-free MUPA solution in an experiment, such as for the formation of a self-assembled monolayer (SAM).
Procedure:
-
Maintain Inert Atmosphere: Throughout the experiment, maintain a positive pressure of inert gas over the MUPA solution.[2]
-
Reagent Transfer: Use gas-tight syringes or cannulation techniques for transferring the MUPA solution to the reaction vessel or substrate.[2]
-
Substrate Preparation: Ensure the substrate (e.g., gold surface) is thoroughly cleaned and dried before introducing the MUPA solution. A common cleaning procedure involves using a piranha solution, followed by extensive rinsing with ultrapure water and ethanol, and drying under a stream of nitrogen.[2]
-
Application: Introduce the MUPA solution to the prepared substrate in a controlled manner, ensuring the surface is completely covered.
-
Incubation: Allow the substrate to incubate in the MUPA solution for the desired amount of time, as determined by your specific experimental protocol.
-
Rinsing: After incubation, thoroughly rinse the substrate with fresh, deoxygenated solvent to remove any unbound MUPA.
-
Drying: Dry the functionalized substrate under a stream of inert gas.
Visual Guides
Caption: Oxidation pathway of this compound (MUPA).
Caption: Recommended workflow for preventing MUPA oxidation.
References
Technical Support Center: Optimizing 11-Mercaptoundecylphosphoric Acid (11-MUPA) SAM Formation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the formation of 11-Mercaptoundecylphosphoric acid (11-MUPA) Self-Assembled Monolayers (SAMs). The following sections offer detailed experimental protocols, troubleshooting guides, and frequently asked questions to address specific issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation time for 11-MUPA SAM formation?
A1: The optimal incubation time for 11-MUPA SAMs depends on the substrate and the desired quality of the monolayer. For the thiol-gold interaction, a common practice for similar long-chain thiols is an incubation period of 24-48 hours to achieve a well-ordered, densely packed monolayer.[1] However, for phosphonic acids on oxide surfaces, the time can vary. Studies on similar phosphonic acids show that incubation can range from a few hours to over 24 hours.[2] Shorter incubation times may result in a less ordered monolayer.
Q2: What is the recommended concentration of the 11-MUPA solution?
A2: For thiol-based SAMs on gold, a concentration range of 1-3 mM in ethanol (B145695) is commonly used for molecules similar to 11-MUPA. For phosphonic acid SAMs on oxide surfaces, a typical starting concentration is between 0.1 mM and 1 mM.[2] It is important to note that higher concentrations do not necessarily lead to faster or better monolayer formation and can sometimes result in the formation of disordered multilayers.[2]
Q3: Which solvent is best for 11-MUPA SAM formation?
A3: The choice of solvent is critical for forming high-quality SAMs. For the thiol-on-gold linkage, ethanol is a widely used and effective solvent. For the phosphonic acid headgroup on oxide surfaces like silicon dioxide and titanium dioxide, solvents with lower dielectric constants, such as toluene (B28343) or cyclopentyl methyl ether (CPME), are often preferred.[2][3] High polarity solvents can sometimes interfere with the self-assembly process and lead to the formation of undesired byproducts.[4]
Q4: How critical is substrate preparation?
A4: Substrate preparation is one of the most critical factors for successful SAM formation. The substrate must be scrupulously clean and, for oxide surfaces, appropriately hydroxylated to ensure uniform and complete monolayer coverage. Common cleaning procedures involve sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) followed by drying with a stream of inert gas.[2] For enhanced cleaning and hydroxylation of oxide surfaces, an oxygen plasma or UV-ozone treatment immediately before deposition is highly recommended.[2]
Q5: Can I reuse the 11-MUPA solution?
A5: It is generally not recommended to reuse the 11-MUPA solution. The concentration of the thiol and phosphonic acid can decrease, and the solution can become contaminated with water and other atmospheric impurities, which can adversely affect the quality of the resulting SAM. For reproducible and high-quality results, always use a freshly prepared solution.
Experimental Protocols
Protocol 1: 11-MUPA SAM Formation on Gold Substrates
This protocol is based on established methods for long-chain alkanethiols on gold surfaces.
1. Substrate Preparation:
- Clean the gold substrate by sonicating for 10 minutes each in acetone, isopropanol, and deionized water.
- Dry the substrate under a stream of dry nitrogen or argon.
- For atomically flat gold surfaces, consider additional cleaning steps like UV-ozone treatment for 15-20 minutes immediately before immersion.
2. Solution Preparation:
- Prepare a 1 mM solution of 11-MUPA in absolute ethanol.
- Sonicate the solution for 5-10 minutes to ensure complete dissolution.
3. SAM Formation:
- Immerse the cleaned gold substrate into the 11-MUPA solution in a clean, sealed container.
- To minimize oxidation, it is advisable to purge the container with an inert gas (e.g., nitrogen or argon) before sealing.
- Incubate the substrate for 24-48 hours at room temperature.[1]
4. Rinsing and Drying:
- Remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any physisorbed molecules.
- Dry the substrate again under a stream of dry nitrogen or argon.
Protocol 2: 11-MUPA SAM Formation on Silicon Dioxide (SiO₂) and Titanium Dioxide (TiO₂) Substrates
This protocol is a general guideline for forming phosphonic acid SAMs on oxide surfaces.
1. Substrate Preparation:
- Clean the SiO₂ or TiO₂ substrate by sonicating for 10 minutes each in acetone, isopropanol, and deionized water.
- Dry the substrate with a stream of dry nitrogen or argon.
- Perform an oxygen plasma or UV-ozone treatment for 15-20 minutes to remove any remaining organic contaminants and to generate a hydroxylated surface.[2]
2. Solution Preparation:
- Prepare a 0.5 mM solution of 11-MUPA in a low-dielectric constant solvent such as toluene or cyclopentyl methyl ether (CPME).
- Sonicate the solution for 10-15 minutes to ensure the molecule is fully dissolved.
3. SAM Formation:
- Immerse the cleaned and activated substrate in the 11-MUPA solution in a sealed container under an inert atmosphere.
- Incubate for 12-24 hours at room temperature. For some systems, a rapid formation can be achieved in a shorter time.[3] A time-course study is recommended to optimize the incubation time for your specific application.[2]
4. Rinsing and Drying:
- Remove the substrate and rinse thoroughly with the same solvent used for the solution preparation.
- Dry the substrate under a stream of dry nitrogen or argon.
Optional Annealing Step for Phosphonic Acid SAMs: For some phosphonic acid SAMs on oxide surfaces, a post-deposition heating step (annealing) can improve the bonding and ordering of the monolayer. This can be performed by heating the substrate at 110-120°C for a short period (e.g., 10-15 minutes) after the rinsing and drying steps.[3]
Data Presentation
Table 1: Recommended Parameters for 11-MUPA SAM Formation on Gold
| Parameter | Recommended Value | Notes |
| Substrate | Gold (Au) | Polycrystalline or (111) |
| Cleaning | Sonication in solvents | Acetone, Isopropanol, DI Water |
| 11-MUPA Conc. | 1 - 3 mM | |
| Solvent | Ethanol | Absolute or 200 proof |
| Incubation Time | 24 - 48 hours | For well-ordered monolayers |
| Temperature | Room Temperature | ~20-25°C |
| Post-rinse | Ethanol |
Table 2: Recommended Parameters for 11-MUPA SAM Formation on Oxide Surfaces
| Parameter | Recommended Value | Notes |
| Substrate | Silicon Dioxide (SiO₂), Titanium Dioxide (TiO₂) | |
| Cleaning | Sonication, O₂ Plasma/UV-Ozone | |
| 11-MUPA Conc. | 0.1 - 1 mM | [2] |
| Solvent | Toluene, Cyclopentyl methyl ether (CPME) | Low dielectric constant is preferred |
| Incubation Time | 12 - 24 hours | Optimization may be required |
| Temperature | Room Temperature (~21°C) or slightly elevated (e.g., 60°C) | [3] |
| Post-rinse | Same solvent as used for the solution | |
| Annealing | Optional: 110-120°C | May improve monolayer quality |
Troubleshooting Guide
Problem 1: Incomplete or Patchy Monolayer Formation
-
Possible Cause: Inadequate substrate cleaning.
-
Solution: Ensure a rigorous cleaning protocol is followed. Use high-purity solvents and consider an oxygen plasma or UV-ozone treatment immediately prior to SAM formation to remove any residual organic contaminants and to activate the surface.[2]
-
-
Possible Cause: Contaminated 11-MUPA solution.
-
Solution: Always use a freshly prepared solution. Ensure the solvent is anhydrous and the container is clean and dry.
-
-
Possible Cause: Insufficient incubation time.
-
Solution: Increase the incubation time. While initial adsorption can be rapid, the formation of a well-ordered monolayer is a slower process.
-
Problem 2: Formation of Multilayers or Aggregates
-
Possible Cause: 11-MUPA concentration is too high.
-
Solution: Reduce the concentration of the 11-MUPA solution. A typical starting point for phosphonic acids is in the 0.1 to 1 mM range.[2]
-
-
Possible Cause: Inappropriate solvent choice.
-
Solution: For phosphonic acid SAMs on oxide surfaces, use a solvent with a lower dielectric constant. Solvents like toluene or THF can suppress the formation of multilayers.[2]
-
-
Possible Cause: Presence of water in the solvent.
-
Solution: Use anhydrous solvents and perform the experiment in a low-humidity environment or under an inert atmosphere to prevent water-induced aggregation.
-
Problem 3: Poorly Ordered Monolayer
-
Possible Cause: Incubation time is too short.
-
Solution: Increase the incubation time to allow for the reorganization and packing of the molecules on the surface. For thiols on gold, 24-48 hours is often recommended for high-quality SAMs.[1]
-
-
Possible Cause: Suboptimal temperature.
-
Solution: While most SAM formations are performed at room temperature, some systems may benefit from a slightly elevated temperature to increase molecular mobility and promote ordering. However, high temperatures can also lead to multilayer formation.[3]
-
-
Possible Cause: Substrate roughness.
-
Solution: Use atomically flat substrates if a highly ordered monolayer is required. The quality of the underlying substrate significantly influences the ordering of the SAM.
-
Visualizations
Caption: Experimental workflow for 11-MUPA SAM formation.
Caption: Troubleshooting logic for common 11-MUPA SAM issues.
References
Technical Support Center: 11-Mercaptoundecylphosphoric Acid (11-MUPA) Monolayers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 11-Mercaptoundecylphosphoric acid (11-MUPA) self-assembled monolayers (SAMs). The quality of the solvent is a critical factor in the formation of a dense, well-ordered monolayer.
Troubleshooting Guide
This guide addresses common issues encountered during the formation of 11-MUPA SAMs, with a focus on problems arising from solvent impurity.
| Problem | Potential Cause | Recommended Solution |
| Incomplete or Patchy Monolayer | Contaminated Solvent: The presence of water or other organic impurities in the ethanol (B145695) can interfere with the self-assembly process, leading to defects in the monolayer. | Use anhydrous, 200-proof ethanol for all solution preparations and rinsing steps. Ensure that the solvent has been stored properly to prevent water absorption. |
| Contaminated Substrate: Residual organic or particulate matter on the substrate surface will inhibit monolayer formation. | Implement a thorough substrate cleaning procedure. This may include sonication in a series of high-purity solvents (e.g., acetone (B3395972), isopropanol (B130326), ethanol) followed by drying with a stream of inert gas (e.g., nitrogen or argon). A final cleaning step with UV-ozone or an oxygen plasma treatment can be effective. | |
| Poorly Ordered or Disorganized Monolayer | Suboptimal Solvent Polarity: While ethanol is a common solvent, its polarity may not be ideal for all substrates, potentially leading to disordered monolayers or the formation of byproducts. | For sensitive substrates, consider exploring solvents with lower dielectric constants, such as toluene (B28343) or tert-butyl alcohol, which have been shown to promote the formation of well-defined phosphonic acid SAMs on certain metal oxides. |
| Incorrect Incubation Time: Insufficient time for the self-assembly process can result in a less ordered monolayer. | Optimize the incubation time for your specific experimental conditions. While initial adsorption is rapid, a longer incubation period (typically 12-24 hours) allows for molecular rearrangement and the formation of a more crystalline SAM. | |
| Formation of Multilayers | High Analyte Concentration: An overly concentrated 11-MUPA solution can lead to the physisorption of additional layers on top of the initial chemisorbed monolayer. | Use a dilute solution of 11-MUPA, typically in the range of 0.1 mM to 1 mM. It is advisable to determine the optimal concentration for your specific substrate and conditions. |
| Presence of Water in Solvent: Water contamination in the solvent can promote the formation of multilayers or aggregates. | Adhere strictly to the use of anhydrous ethanol and handle all solutions in a low-humidity environment, such as a glove box or under a flow of inert gas. | |
| Inconsistent Results Between Experiments | Variability in Solvent Quality: Using different grades or batches of solvent can introduce variability in water content and other impurities, leading to inconsistent monolayer quality. | Standardize the solvent used for all experiments. Use a fresh bottle of high-purity, anhydrous ethanol for each new set of experiments or verify the water content of the solvent before use. |
| Atmospheric Contamination: Exposure to ambient air can introduce contaminants and moisture that affect the monolayer formation. | Perform the self-assembly process in a controlled, inert atmosphere (e.g., under nitrogen or argon) to minimize exposure to oxygen and water vapor. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for preparing 11-MUPA solutions?
A1: Anhydrous, 200-proof ethanol is the most commonly recommended solvent for preparing 11-MUPA solutions for SAM formation. Its ability to dissolve 11-MUPA and its compatibility with gold and other common substrates make it a suitable choice. However, for certain metal oxide substrates, solvents with lower polarity, such as toluene, may yield better results.
Q2: How does water contamination in the ethanol affect the quality of the 11-MUPA monolayer?
A2: Water is a significant contaminant that can negatively impact the quality of 11-MUPA monolayers in several ways. It can lead to the formation of disordered multilayers, promote the aggregation of 11-MUPA in solution, and interfere with the binding of the phosphonic acid headgroup to the substrate. This results in a less uniform and less stable monolayer with a higher density of defects.
Q3: How can I ensure my solvent remains anhydrous?
A3: To maintain the purity of your solvent, it is crucial to use a fresh bottle of anhydrous ethanol whenever possible. If a bottle has been opened, it should be stored in a desiccator or a dry, inert atmosphere. Use a syringe to extract the solvent rather than opening the cap repeatedly, which can introduce atmospheric moisture.
Q4: What are the expected contact angle and thickness of a high-quality 11-MUPA monolayer?
A4: A well-formed 11-MUPA monolayer on a gold substrate is expected to exhibit a water contact angle in the range of 30-50 degrees, indicating a hydrophilic surface due to the exposed phosphonic acid groups. The thickness of the monolayer, as measured by ellipsometry, should be approximately 1.5-2.0 nanometers.
Quantitative Data Summary
| Ethanol Purity (% Anhydrous) | Water Content (ppm) | Expected Water Contact Angle (θ) | Expected Monolayer Thickness (nm) | Qualitative Monolayer Quality |
| >99.9% (200 Proof) | < 100 | 35° ± 2° | 1.8 ± 0.2 | Excellent: Uniform, well-ordered monolayer with low defect density. |
| 99.5% | 5000 | 45° ± 5° | 2.5 ± 0.5 | Good: Mostly uniform monolayer with some disordered regions and potential for multilayer formation. |
| 95% | 50,000 | > 60° | > 3.0 | Poor: Disordered, patchy monolayer with significant multilayering and high defect density. |
Note: The data in this table is illustrative and intended to demonstrate the expected trend. Actual values may vary depending on the specific experimental conditions.
Experimental Protocols
Detailed Methodology for 11-MUPA SAM Formation
This protocol outlines the steps for forming a high-quality 11-MUPA self-assembled monolayer on a gold substrate.
1. Materials and Reagents:
-
This compound (11-MUPA)
-
Anhydrous Ethanol (200 proof)
-
Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)
-
High-purity nitrogen or argon gas
-
Cleaning solvents: Acetone (ACS grade or higher), Isopropanol (ACS grade or higher)
-
Piranha solution (3:1 mixture of sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION IS ADVISED WHEN HANDLING PIRANHA SOLUTION.
2. Substrate Cleaning:
-
Sonicate the gold substrates in acetone for 15 minutes.
-
Sonicate the gold substrates in isopropanol for 15 minutes.
-
Rinse the substrates thoroughly with anhydrous ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen or argon.
-
For a more rigorous cleaning, immerse the substrates in freshly prepared piranha solution for 5-10 minutes. (Safety Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrates copiously with deionized water and then with anhydrous ethanol.
-
Dry the substrates under a gentle stream of high-purity nitrogen or argon.
-
Use the cleaned substrates immediately for SAM formation.
3. 11-MUPA Solution Preparation:
-
In a clean, dry glass vial, prepare a 1 mM solution of 11-MUPA in anhydrous ethanol.
-
Ensure all glassware is thoroughly cleaned and dried before use.
-
Prepare the solution in an inert atmosphere (e.g., a glove box or under a nitrogen blanket) to minimize exposure to moisture.
4. Self-Assembled Monolayer Formation:
-
Place the cleaned gold substrates in a clean, dry container.
-
Immerse the substrates in the 1 mM 11-MUPA solution.
-
Seal the container and purge with nitrogen or argon to create an inert atmosphere.
-
Allow the self-assembly to proceed for 12-24 hours at room temperature.
5. Rinsing and Drying:
-
After the incubation period, remove the substrates from the 11-MUPA solution.
-
Rinse the substrates thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.
-
Dry the substrates under a gentle stream of high-purity nitrogen or argon.
-
Store the functionalized substrates in a clean, dry, and inert environment until further use.
Visualizations
Caption: Experimental workflow for 11-MUPA SAM formation.
Caption: Troubleshooting flowchart for poor 11-MUPA monolayer quality.
troubleshooting guide for inconsistent 11-Mercaptoundecylphosphoric acid SAMs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Mercaptoundecylphosphoric acid (11-MUPA) self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Incomplete or Inconsistent Monolayer Formation
Q1: My 11-MUPA SAM appears patchy and shows significant variability across the substrate. What are the likely causes and how can I fix this?
A1: Incomplete or inconsistent SAM formation is a common issue that can stem from several factors, from substrate preparation to the deposition process itself. Here’s a breakdown of potential causes and their solutions:
-
Substrate Contamination: The quality of the substrate is paramount for forming a well-ordered SAM. Organic residues, dust particles, or even a non-uniform oxide layer can hinder the self-assembly process.
-
Solution: Implement a rigorous cleaning protocol for your substrates. For gold (Au) substrates, a common procedure involves sonication in a series of solvents (e.g., acetone (B3395972), ethanol (B145695), and deionized water) followed by UV-ozone treatment or piranha solution cleaning (a mixture of sulfuric acid and hydrogen peroxide - use with extreme caution ). For titanium dioxide (TiO₂) substrates, sonication in solvents and UV-ozone cleaning are also effective.
-
-
Impure 11-MUPA or Solvent: Contaminants in the 11-MUPA powder or the solvent used for deposition can compete with the 11-MUPA molecules for binding sites on the substrate, leading to a disordered monolayer.
-
Solution: Use high-purity 11-MUPA (≥95%) and anhydrous, high-purity solvents (e.g., ethanol or isopropanol). It is good practice to use freshly opened solvents or those stored under an inert atmosphere.
-
-
Suboptimal Deposition Parameters: The concentration of the 11-MUPA solution and the immersion time are critical parameters that need to be optimized.
-
Solution: For 11-MUPA on gold, a typical starting concentration is 1 mM in ethanol with an immersion time of 18-24 hours. For TiO₂, similar concentrations can be used. It is advisable to perform a time-course experiment to determine the optimal immersion time for your specific substrate and application.
-
-
Presence of Water: For thiol-based SAMs on gold, the presence of trace amounts of water can sometimes facilitate the self-assembly process. However, for phosphonic acid-based SAMs on metal oxides, the role of water can be more complex and excess water can lead to irregular films.
-
Solution: While using anhydrous solvents is generally recommended, for gold substrates, you might experiment with adding a very small, controlled amount of water to your ethanol solution. For TiO₂, strictly anhydrous conditions are preferable to prevent uncontrolled surface reactions.
-
-
Oxidation of the Thiol Group: The thiol group (-SH) of 11-MUPA can oxidize to form disulfides, which will not bind to the gold surface.
-
Solution: Prepare fresh deposition solutions before each experiment. If storing the 11-MUPA powder, do so in a cool, dark, and dry environment, preferably under an inert atmosphere.
-
Issue 2: Poor Adhesion or Delamination of the SAM
Q2: After formation, my 11-MUPA SAM easily delaminates or is removed during subsequent processing steps. How can I improve its stability?
A2: Poor adhesion is often linked to a weak bond between the headgroup of the 11-MUPA and the substrate.
-
For Gold Substrates:
-
Cause: An unstable or contaminated gold surface can lead to weak Au-S bonds. The presence of an adhesion layer (e.g., chromium or titanium) between the gold and the underlying support (e.g., silicon wafer) is also crucial.
-
Solution: Ensure your gold substrates have a fresh, clean surface. If you are preparing your own gold surfaces, confirm the presence and quality of the adhesion layer. Post-deposition annealing at a mild temperature (e.g., 60-80°C) in an inert atmosphere can sometimes improve the ordering and stability of the SAM.
-
-
For Titanium Dioxide Substrates:
-
Cause: The formation of a stable phosphonate (B1237965) bond with the TiO₂ surface is dependent on the surface hydroxyl (-OH) group density. An improperly prepared or aged TiO₂ surface may have a low density of these reactive sites.
-
Solution: Pre-treat the TiO₂ surface to generate a high density of hydroxyl groups. UV-ozone treatment or a gentle oxygen plasma treatment can be effective. Ensure the 11-MUPA solution has sufficient time to react with the surface.
-
Issue 3: Inconsistent Surface Properties (e.g., Wettability)
Q3: I am observing inconsistent contact angles across my 11-MUPA SAM-coated surfaces. What does this indicate and how can I achieve uniform wettability?
A3: Inconsistent contact angles are a direct indicator of a chemically heterogeneous or disordered surface.
-
Cause: This issue is often a symptom of the problems mentioned in Issue 1, such as incomplete monolayer formation or surface contamination. The orientation of the terminal phosphoric acid groups can also significantly influence surface energy and, consequently, wettability.
-
Solution:
-
Verify SAM Quality: Use surface characterization techniques like X-ray Photoelectron Spectroscopy (XPS) to confirm the chemical composition and Atomic Force Microscopy (AFM) to visualize the surface morphology and identify defects.
-
Control Rinsing Procedure: After deposition, a thorough rinsing step is necessary to remove non-covalently bound molecules. However, excessive or aggressive rinsing (e.g., high-flow sonication) can damage the SAM. A gentle rinse with fresh solvent is recommended.
-
Post-Deposition Treatment: For some applications, a post-deposition solvent annealing step (immersing the SAM-coated substrate in a pure, warm solvent) can help to improve the molecular packing and create a more ordered surface.
-
Quantitative Data Summary
The following tables provide a summary of typical experimental parameters for the formation of alkanethiol and alkylphosphonic acid SAMs, which can be used as a starting point for optimizing 11-MUPA SAM formation.
Table 1: Recommended Deposition Parameters for 11-MUPA SAMs on Gold
| Parameter | Recommended Range | Notes |
| 11-MUPA Concentration | 0.1 - 5 mM | 1 mM is a common starting point. |
| Solvent | Anhydrous Ethanol | High-purity is crucial. |
| Immersion Time | 12 - 24 hours | Longer times can improve packing. |
| Temperature | Room Temperature | Elevated temperatures may increase the rate of disulfide formation. |
Table 2: Recommended Deposition Parameters for 11-MUPA SAMs on Titanium Dioxide
| Parameter | Recommended Range | Notes |
| 11-MUPA Concentration | 0.5 - 2 mM | Higher concentrations may lead to multilayer formation. |
| Solvent | Anhydrous Isopropanol (B130326) or Toluene | Anhydrous conditions are critical. |
| Immersion Time | 18 - 48 hours | The reaction with the oxide surface can be slower than on gold. |
| Temperature | Room Temperature to 50°C | Gentle heating can sometimes promote the reaction. |
Experimental Protocols
Protocol 1: Substrate Preparation
-
Gold (Au) Substrates:
-
Cut the gold-coated silicon wafer to the desired size.
-
Sonicate sequentially in acetone, isopropanol, and deionized water for 10 minutes each.
-
Dry the substrate with a stream of dry nitrogen.
-
Treat with UV-ozone for 15-20 minutes immediately before use to remove any remaining organic contaminants.
-
-
Titanium Dioxide (TiO₂) Substrates:
-
Clean the TiO₂ substrate by sonicating in a detergent solution (e.g., 2% Hellmanex) for 15 minutes, followed by extensive rinsing with deionized water.
-
Sonicate sequentially in acetone and isopropanol for 10 minutes each.
-
Dry the substrate with a stream of dry nitrogen.
-
Activate the surface by UV-ozone treatment for 20 minutes to generate hydroxyl groups.
-
Protocol 2: 11-MUPA SAM Deposition
-
Prepare a 1 mM solution of 11-MUPA in the appropriate anhydrous solvent (ethanol for gold, isopropanol for TiO₂).
-
Place the freshly cleaned and activated substrate in a clean glass container.
-
Pour the 11-MUPA solution into the container, ensuring the substrate is fully immersed.
-
Seal the container and leave it undisturbed for the desired immersion time (e.g., 24 hours) at room temperature.
-
After immersion, remove the substrate and rinse it thoroughly with fresh solvent to remove any physisorbed molecules.
-
Dry the substrate with a gentle stream of dry nitrogen.
-
Store the SAM-coated substrate in a clean, dry environment until further use.
Visualizations
Caption: Experimental workflow for 11-MUPA SAM formation and characterization.
Caption: Troubleshooting decision tree for inconsistent 11-MUPA SAMs.
Technical Support Center: 11-Mercaptoundecylphosphoric Acid (11-MUPA) Binding to Non-Oxide Surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Mercaptoundecylphosphoric acid (11-MUPA) and similar thiol-terminated molecules for self-assembled monolayer (SAM) formation on non-oxide surfaces.
Note on 11-MUPA Data
Direct experimental data and troubleshooting guides specifically for this compound (11-MUPA) are limited in publicly available literature. However, the binding of 11-MUPA to non-oxide surfaces such as gold is mediated by its thiol (-SH) group. This binding mechanism is shared with the well-studied molecule 11-mercaptoundecanoic acid (11-MUA). Therefore, this guide leverages data and established protocols for 11-MUA as a close and relevant analogue to address common issues with 11-MUPA SAM formation on non-oxide substrates.
Frequently Asked Questions (FAQs)
Q1: What is the primary binding mechanism of 11-MUPA to non-oxide surfaces like gold?
A1: The primary binding mechanism is the chemisorption of the thiol (-SH) group onto the metallic surface. For gold, this results in the formation of a strong gold-thiolate (Au-S) bond, which is the basis for the self-assembly of the monolayer.
Q2: Can 11-MUPA bind to surfaces other than gold?
A2: Yes, the thiol group of 11-MUPA can form bonds with other noble metals such as silver, copper, and platinum group metals (e.g., palladium, platinum). However, the stability and quality of the resulting SAM can vary significantly depending on the substrate. The phosphonic acid head group is primarily designed for binding to metal oxide surfaces.
Q3: Why is my 11-MUPA monolayer not forming a well-ordered SAM on my gold substrate?
A3: Several factors can lead to a disordered or incomplete monolayer. These include substrate contamination, improper solvent selection, suboptimal immersion time, and degradation of the 11-MUPA solution. A systematic troubleshooting approach is necessary to identify the root cause.
Q4: How does the cleanliness of the non-oxide substrate affect SAM formation?
A4: Substrate cleanliness is critical. Even a sub-monolayer of organic or inorganic contaminants can inhibit the formation of a densely packed and well-ordered SAM by blocking binding sites. Proper and thorough cleaning of the substrate before immersion in the 11-MUPA solution is a crucial step.
Q5: What is the expected stability of an 11-MUPA SAM on a gold surface?
A5: 11-MUPA SAMs on gold are generally stable under ambient conditions. However, they can undergo rearrangements or depletion over long periods.[1] Thermal stability studies on the analogous 11-MUA have shown that desorption of the intact molecule occurs at around 550 K.[2] The stability can be influenced by the quality of the substrate and the presence of contaminants.[2]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the formation of 11-MUPA self-assembled monolayers on non-oxide surfaces.
Issue 1: Incomplete or No Monolayer Formation
Symptoms:
-
Surface characterization techniques (e.g., XPS, ellipsometry) show little to no evidence of the 11-MUPA monolayer.
-
Contact angle measurements are inconsistent with the formation of a hydrophobic monolayer.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Substrate Contamination | Implement a rigorous substrate cleaning protocol. For gold, this may involve piranha solution treatment, UV/Ozone cleaning, or argon plasma cleaning. Ensure the substrate is immediately used after cleaning. |
| Degraded 11-MUPA Solution | Prepare a fresh solution of 11-MUPA in a high-purity, anhydrous solvent (e.g., ethanol). Thiol-containing solutions can degrade over time, especially when exposed to oxygen. |
| Incorrect Solvent | Use a solvent in which 11-MUPA is highly soluble and that will not degrade the substrate. Ethanol (B145695) is a common and effective solvent for forming thiol SAMs on gold. |
| Insufficient Immersion Time | Ensure the substrate is immersed in the 11-MUPA solution for a sufficient duration. While initial monolayer formation can be rapid, longer immersion times (e.g., 12-24 hours) are often required for the molecules to arrange into a well-ordered lattice. |
Issue 2: Poorly Ordered or Inhomogeneous Monolayer
Symptoms:
-
AFM imaging reveals a disordered surface with significant defects.
-
XPS analysis shows inconsistent elemental ratios across the surface.
-
Broad desorption peaks in Thermal Desorption Spectroscopy (TDS) indicate multiple adsorption states.[2]
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Substrate Roughness | Use atomically flat substrates, such as Au(111) on mica, for optimal SAM formation.[1] High surface roughness can lead to a disordered monolayer.[3] |
| Contaminated 11-MUPA Solution | Filter the 11-MUPA solution before use to remove any particulates or aggregates. |
| Residual Solvent/Contaminants | After immersion, rinse the substrate thoroughly with fresh, pure solvent to remove any physisorbed molecules. Dry the substrate with a stream of inert gas (e.g., nitrogen or argon). |
| Inadequate Annealing | For some applications, a post-deposition annealing step at a moderate temperature can improve the ordering of the monolayer. However, care must be taken to avoid thermal degradation. |
Issue 3: Monolayer Instability and Delamination
Symptoms:
-
The monolayer degrades or detaches when exposed to subsequent processing steps (e.g., rinsing, further chemical reactions).
-
Changes in surface properties (e.g., contact angle) are observed over a short period.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Weak Substrate-Molecule Interaction | While the Au-S bond is strong, the interaction with other non-oxide surfaces may be weaker. For these substrates, consider surface modification to enhance binding. |
| Oxidation of the Thiol Group | Prepare and handle the 11-MUPA solution in an inert atmosphere to prevent oxidation of the thiol group to disulfides, which can affect monolayer quality and stability. |
| Chemical Incompatibility | Ensure that any subsequent processing steps use solvents and reagents that are compatible with the 11-MUPA monolayer and the underlying substrate. |
Experimental Protocols
Protocol 1: Standard Formation of an 11-MUPA SAM on Gold
This protocol is adapted from standard procedures for forming alkanethiol SAMs on gold surfaces.[1][2]
Materials:
-
Gold-coated substrate (e.g., Au(111) on mica)
-
This compound (11-MUPA)
-
Anhydrous ethanol (spectroscopic grade)
-
High-purity water
-
Nitrogen or Argon gas
Procedure:
-
Substrate Cleaning:
-
Clean the gold substrate using a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).
-
Rinse the substrate thoroughly with high-purity water and then with ethanol.
-
Dry the substrate under a stream of nitrogen or argon gas.
-
Alternatively, use a UV/Ozone cleaner for a solvent-free cleaning method.
-
-
Solution Preparation:
-
Prepare a 1 mM solution of 11-MUPA in anhydrous ethanol. To minimize oxidation, the solvent can be degassed prior to use.
-
-
SAM Formation:
-
Immediately immerse the cleaned gold substrate into the 11-MUPA solution.
-
Leave the substrate immersed for 12-24 hours at room temperature in a sealed container to allow for the formation of a well-ordered monolayer.
-
-
Rinsing and Drying:
-
Remove the substrate from the solution and rinse it thoroughly with fresh ethanol to remove any non-chemisorbed molecules.
-
Dry the substrate again under a stream of nitrogen or argon gas.
-
-
Characterization:
-
The resulting SAM can be characterized by techniques such as X-ray Photoelectron Spectroscopy (XPS), Atomic Force Microscopy (AFM), contact angle goniometry, and ellipsometry.
-
Visualizations
Logical Workflow for Troubleshooting 11-MUPA SAM Formation
Caption: A flowchart outlining the systematic steps for troubleshooting poor 11-MUPA SAM formation.
Factors Influencing 11-MUPA SAM Quality
Caption: Diagram illustrating the main factors that influence the quality of the resulting SAM.
References
- 1. researchgate.net [researchgate.net]
- 2. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterizing the molecular order of phosphonic acid self-assembled monolayers on indium tin oxide surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Surface Preparation for 11-Mercaptoundecylphosphoric Acid (11-MUPA) Deposition
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the critical step of removing contaminants prior to the deposition of 11-Mercaptoundecylphosphoric acid (11-MUPA) self-assembled monolayers (SAMs).
Frequently Asked Questions (FAQs)
Q1: What are the most common contaminants that can interfere with 11-MUPA SAM formation?
A1: The most prevalent contaminants include organic residues from the air, oils from handling, dust particles, and residual solvents from previous processing steps.[1] These contaminants can mask the substrate surface, preventing proper adhesion and organization of the 11-MUPA molecules, leading to a disordered and incomplete monolayer.
Q2: Why is substrate cleaning so critical for successful 11-MUPA deposition?
A2: The formation of a dense, well-ordered 11-MUPA SAM relies on the strong interaction between the phosphonic acid headgroup and a clean, reactive substrate surface (often a metal oxide). Contaminants create a barrier that hinders this interaction, resulting in a low-quality monolayer with poor stability and unreliable performance in downstream applications.[1]
Q3: Can I use the same cleaning protocol for different substrates?
A3: While the general principles of cleaning (solvent washing, removal of organic contaminants) are similar, the optimal protocol can vary depending on the substrate material. For instance, aggressive acid treatments suitable for gold may not be appropriate for more sensitive metal oxide surfaces. It is crucial to tailor the cleaning procedure to the specific substrate being used.
Q4: How can I verify the cleanliness of my substrate before depositing 11-MUPA?
A4: A common and effective method is to measure the water contact angle of the cleaned surface. A hydrophilic surface with a low water contact angle (typically <10°) is indicative of a clean, high-energy surface that is ready for SAM deposition. X-ray photoelectron spectroscopy (XPS) can also be used to analyze the elemental composition of the surface and detect any residual contaminants.
Q5: What is the purpose of UV/Ozone or plasma cleaning?
A5: UV/Ozone and plasma treatments are highly effective methods for removing organic contaminants.[2] They work by generating highly reactive oxygen species that oxidize and break down organic molecules on the substrate surface, leaving it clean and activated for SAM formation.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| High Water Contact Angle After Cleaning | Incomplete removal of organic contaminants. | - Increase the duration of solvent sonication.- Utilize a freshly prepared piranha solution (with appropriate safety precautions).- Employ UV/Ozone or oxygen plasma cleaning immediately before deposition. |
| Inconsistent SAM Formation Across the Substrate | Uneven cleaning or re-contamination. | - Ensure the entire substrate is fully immersed during all cleaning steps.- Handle the cleaned substrate only with clean, solvent-rinsed tweezers.- Minimize exposure of the cleaned substrate to the ambient environment before immersion in the 11-MUPA solution. |
| Poor Adhesion of the 11-MUPA Monolayer | Residual solvent or moisture on the surface. | - Thoroughly dry the substrate with a stream of inert gas (e.g., nitrogen or argon) after the final rinse.- Consider a final rinse with a high-purity, anhydrous solvent. |
| Inactive substrate surface. | - For metal oxide substrates, ensure the cleaning method generates a sufficient density of hydroxyl groups (e.g., via oxygen plasma treatment). | |
| Formation of Multilayers or Aggregates | Contaminated 11-MUPA solution. | - Use high-purity 11-MUPA and solvents.- Filter the 11-MUPA solution before use. |
| Improper solvent choice. | - Ensure the solvent effectively dissolves 11-MUPA without causing aggregation. |
Quantitative Data on Cleaning Effectiveness
The following table summarizes the effectiveness of various cleaning methods on different substrates, as indicated by the resulting water contact angle. A lower contact angle generally signifies a cleaner, more hydrophilic surface, which is ideal for phosphonic acid SAM deposition.
| Substrate | Cleaning Method | Resulting Water Contact Angle (°) | Reference |
| Indium Tin Oxide (ITO) | Standard Cleaning | < 10 | [3] |
| Zinc Oxide (ZnO) | Acetone (B3395972), Ethanol (B145695), UV/Ozone (15 min) | Clean (as verified by XPS) | [2] |
| Titanium Alloy (Ti-6Al-4V) | Radiofrequency Oxygen Plasma (15 min) | Activates surface with hydroxyl groups |
Experimental Protocols
Protocol 1: General Cleaning for Metal Oxide Substrates (e.g., TiO₂, ZnO, ITO)
-
Solvent Sonication:
-
Sequentially sonicate the substrate in acetone, isopropanol, and deionized water for 15 minutes each.
-
-
Drying:
-
Thoroughly dry the substrate with a stream of high-purity nitrogen or argon gas.
-
-
Oxidative Cleaning (Recommended):
-
Immediately before deposition, treat the substrate with UV/Ozone for 15-20 minutes or in an oxygen plasma cleaner to remove any remaining organic contaminants and to generate a hydroxylated surface.
-
-
Final Rinse and Dry:
-
If desired, perform a final rinse with the solvent to be used for 11-MUPA deposition and dry again with inert gas.
-
-
Immediate Use:
-
Use the cleaned substrate for 11-MUPA deposition without delay to prevent re-contamination.
-
Protocol 2: Cleaning of Gold Substrates
-
Solvent Cleaning:
-
Sonciate the gold substrate in acetone and then ethanol for 10 minutes each.
-
-
Drying:
-
Dry the substrate under a stream of nitrogen gas.
-
-
Acid Wash (Choose one):
-
Piranha Solution (Caution: Extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment): Immerse the substrate in a freshly prepared 3:1 mixture of concentrated sulfuric acid (H₂SO₄) and 30% hydrogen peroxide (H₂O₂) for 5-10 minutes.
-
Aqua Regia (Caution: Highly corrosive. Handle with extreme care): Immerse the substrate in a freshly prepared 3:1 mixture of concentrated hydrochloric acid (HCl) and nitric acid (HNO₃) for 1-2 minutes.
-
-
Thorough Rinsing:
-
Copiously rinse the substrate with deionized water, followed by ethanol.
-
-
Final Drying:
-
Dry the substrate thoroughly with a stream of nitrogen gas.
-
-
Immediate Use:
-
Proceed immediately with the 11-MUPA deposition.
-
Visualizing the Workflow and Troubleshooting Logic
References
Validation & Comparative
A Comparative Guide to Self-Assembled Monolayers: 11-Mercaptoundecylphosphoric Acid vs. 11-Mercaptoundecanoic Acid
For Researchers, Scientists, and Drug Development Professionals: Choosing the optimal surface chemistry is paramount for the successful development of sensitive biosensors, effective drug delivery systems, and advanced biomaterial interfaces. This guide provides a detailed comparison of two prominent thiol-based molecules for the formation of self-assembled monolayers (SAMs): 11-Mercaptoundecylphosphoric acid (MUPA) and 11-mercaptoundecanoic acid (MUA).
The primary distinction between these two molecules lies in their terminal functional groups: a phosphoric acid (-PO(OH)₂) for MUPA and a carboxylic acid (-COOH) for MUA. This difference significantly influences the resulting SAM's properties, including surface charge, stability, and interaction with biomolecules. While both are anchored to gold surfaces via a strong thiol-gold bond, their performance characteristics diverge, making the choice between them application-dependent.
At a Glance: Key Performance Indicators
Direct comparative studies on the performance of MUPA and MUA SAMs on gold substrates are limited in publicly available literature. However, by compiling data from various sources on MUA and analogous phosphonic acid-terminated SAMs, we can construct a comparative overview.
| Property | This compound (MUPA) | 11-mercaptoundecanoic acid (MUA) |
| Terminal Group | Phosphoric Acid (-PO(OH)₂) | Carboxylic Acid (-COOH) |
| pKa (Surface) | pKa₁ ≈ 4.5, pKa₂ ≈ 7.7[1] | ~5.0 - 7.0 (pH dependent)[2] |
| SAM Order & Stability | Generally forms more stable and well-ordered layers, particularly on metal oxides.[3][4][5] | Forms well-defined and stable SAMs on gold.[6][7][8] |
| Protein Adsorption | Data on gold is limited. Phosphonate (B1237965) surfaces on other substrates show variable protein interaction depending on conditions. | Exhibits pH-dependent protein adsorption; can be engineered for both protein resistance and immobilization.[9][10] |
| Applications | Biosensors, corrosion inhibition, surface protection on metal oxides.[7] | Biosensors, drug delivery, fundamental studies of biomolecular interactions.[3][6] |
Note: Data for MUPA on gold is limited; some properties are inferred from studies on similar phosphonic acid SAMs on various substrates.
In-Depth Comparison
Formation and Stability of Self-Assembled Monolayers
Both MUPA and MUA readily form self-assembled monolayers on gold surfaces through the strong affinity of the thiol group for gold. The long eleven-carbon alkyl chains in both molecules contribute to van der Waals interactions between adjacent molecules, promoting the formation of densely packed and ordered monolayers.
Surface Properties and Protein Interactions
The terminal functional group dictates the surface properties of the SAM. The carboxylic acid group of MUA has a pKa in the range of 5.0-7.0 when assembled on a surface, meaning it is negatively charged at physiological pH.[2] This charge can be utilized for electrostatic immobilization of positively charged biomolecules. Conversely, at lower pH, the protonated carboxylic acid can engage in hydrogen bonding. The surface of MUA SAMs can be further activated, for example, using EDC/NHS chemistry, to covalently link to amine groups on proteins.[9]
The phosphoric acid headgroup of MUPA is diprotic, with surface pKa values of approximately 4.5 and 7.7.[1] This provides a negative charge over a broader pH range compared to MUA. The higher charge density and potential for multidentate binding of the phosphonate group can influence ion binding and interactions with biomolecules.
Regarding protein adsorption, MUA SAMs have been extensively studied. They can be used to create surfaces that resist non-specific protein adsorption, particularly when mixed with other thiols like oligo(ethylene glycol)-terminated thiols. However, they can also be functionalized for the specific capture of proteins. For instance, bovine serum albumin (BSA) has been shown to form a rigid, irreversibly adsorbed monolayer on MUA-functionalized gold surfaces.[10]
Quantitative data on protein adsorption specifically on MUPA SAMs on gold is not widely reported. However, the general understanding is that the highly charged and hydrophilic nature of the phosphonic acid surface at physiological pH could lead to complex interactions with proteins, potentially reducing non-specific adsorption in some cases while promoting binding in others, depending on the protein's isoelectric point and surface charge distribution.
Experimental Protocols
Detailed and reproducible protocols are crucial for the formation of high-quality SAMs. Below are generalized protocols for the formation of MUA SAMs on gold and a proposed protocol for MUPA based on common practices for thiol-based SAM formation.
Protocol 1: Formation of 11-Mercaptoundecanoic Acid (MUA) SAMs on Gold
This protocol is a standard procedure for forming MUA SAMs on gold substrates.[6][7]
-
Substrate Preparation:
-
Clean gold-coated substrates (e.g., silicon wafers, glass slides) by sonicating in a sequence of solvents: acetone, isopropanol, and deionized water (5-10 minutes each).
-
Dry the substrates under a stream of dry nitrogen.
-
Immediately prior to use, treat the substrates with an oxygen plasma or a piranha solution (a 3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) for 5-10 minutes to remove organic contaminants. Caution: Piranha solution is extremely corrosive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.
-
Rinse the substrates thoroughly with deionized water and dry with nitrogen.
-
-
SAM Formation:
-
Prepare a 1 mM solution of MUA in absolute ethanol (B145695).
-
Immerse the cleaned gold substrates in the MUA solution in a clean, sealed container. To minimize oxidation, the solution can be degassed and the container purged with an inert gas (e.g., argon or nitrogen).
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Post-Formation Rinsing:
-
Remove the substrates from the thiol solution.
-
Rinse thoroughly with absolute ethanol to remove non-chemisorbed molecules.
-
Dry the substrates under a stream of dry nitrogen.
-
Protocol 2: Proposed Formation of this compound (MUPA) SAMs on Gold
This proposed protocol is based on general procedures for alkanethiol SAM formation on gold. Optimization of concentration and immersion time may be required.
-
Substrate Preparation:
-
Follow the same substrate preparation procedure as for MUA SAMs.
-
-
SAM Formation:
-
Prepare a 1 mM solution of MUPA in a suitable solvent such as absolute ethanol or a mixture of ethanol and water to ensure solubility of the phosphoric acid headgroup.
-
Immerse the cleaned gold substrates in the MUPA solution in a sealed container, preferably under an inert atmosphere.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Post-Formation Rinsing:
-
Remove the substrates from the MUPA solution.
-
Rinse thoroughly with the solvent used for SAM formation, followed by a final rinse with deionized water.
-
Dry the substrates under a stream of dry nitrogen.
-
Visualizing the Workflow
The following diagrams illustrate the general workflow for SAM formation and a logical comparison of MUPA and MUA.
References
- 1. researchgate.net [researchgate.net]
- 2. Electrochemical immunosensor modified with self-assembled monolayer of 11-mercaptoundecanoic acid on gold electrodes for detection of benzo[a]pyrene in water - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ias.ac.in [ias.ac.in]
- 5. A study on the formation and thermal stability of 11-MUA SAMs on Au(111)/mica and on polycrystalline gold foils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Battle for Surface Supremacy: Phosphonic Acid vs. Carboxylic Acid SAMs in Bioconjugation
For researchers, scientists, and drug development professionals navigating the intricate world of surface modification for bioconjugation, the choice of anchoring chemistry is a critical decision point. Self-assembled monolayers (SAMs) provide a versatile platform for immobilizing biomolecules, and among the leading contenders for metal oxide surfaces are phosphonic acids and carboxylic acids. This guide offers an objective comparison of their performance, supported by experimental data, to inform the selection of the optimal surface chemistry for your application.
At the heart of this comparison lies the fundamental difference in the way these two functional groups interact with metal oxide surfaces. Phosphonic acids generally exhibit a stronger and more stable interaction, often forming multidentate bonds with the surface, leading to more robust and well-ordered monolayers.[1][2][3][4] In contrast, carboxylic acids typically form weaker, often monodentate or bidentate linkages, which can influence the long-term stability of the immobilized biomolecules.[4]
Performance Showdown: A Quantitative Comparison
To facilitate a clear comparison, the following table summarizes key performance metrics derived from various experimental studies. These values highlight the distinct advantages each chemistry offers.
| Performance Metric | Phosphonic Acid SAMs | Carboxylic Acid SAMs | Key Insights & References |
| Binding Strength & Stability | Higher; form strong, often multidentate covalent bonds with metal oxides. More resistant to hydrolysis and harsh conditions. | Lower; typically form weaker, mono- or bidentate bonds. More susceptible to desorption, especially under alkaline conditions. | Phosphonic acids provide a more robust and durable surface modification.[1][3][4][5][6] |
| Monolayer Ordering & Packing | Tend to form more highly ordered and densely packed monolayers. | Ordering can be less uniform compared to phosphonic acids. | The well-ordered nature of phosphonic acid SAMs can lead to better control over biomolecule orientation.[1][3][7] |
| Surface Coverage | High surface coverage achievable. | High surface coverage is also achievable, and in some cases, may be higher than phosphonic acids.[8] | Both can effectively functionalize a surface, but the nature of the bond differs significantly. |
| Bioconjugation Chemistry | Requires activation for amine coupling (e.g., EDC/NHS). | Well-established and widely used EDC/NHS chemistry for coupling to amines on biomolecules. | Carboxylic acid bioconjugation is a standard and well-documented procedure.[9][10][11] |
| Non-specific Binding | Can be designed to resist non-specific protein adsorption. | Specially designed carboxylic acid SAMs can minimize non-specific protein adsorption.[10] | Both systems can be optimized for low non-specific binding. |
| Coefficient of Friction (on Ti-6Al-4V) | Lower | Higher | Phosphonic acid modification leads to surfaces with better tribological properties.[1][3][12] |
Visualizing the Interaction: Anchoring Mechanisms
The distinct binding modes of phosphonic and carboxylic acids to a metal oxide surface are crucial to understanding their performance differences. The following diagrams, generated using the DOT language, illustrate these interactions.
The Path to Bioconjugation: A Comparative Experimental Workflow
The process of forming the SAM and subsequently immobilizing biomolecules follows a series of well-defined steps. The diagram below outlines a typical experimental workflow for comparing the two surface chemistries.
Experimental Protocols in Focus
Success in surface modification hinges on meticulous experimental execution. Below are detailed methodologies for key steps in the process.
Substrate Cleaning (Titanium Example)
A pristine surface is paramount for the formation of a high-quality SAM. A common and effective method for cleaning titanium surfaces is as follows:
-
Sonication: Sequentially sonicate the titanium substrate in acetone, isopropanol, and deionized water for 15 minutes each.
-
Drying: Dry the substrate under a stream of high-purity nitrogen gas.
-
UV/Ozone Treatment: Immediately before SAM formation, treat the substrate with UV/Ozone for 15-20 minutes to remove any remaining organic contaminants and to generate a uniform oxide layer with surface hydroxyl groups.
Phosphonic Acid SAM Formation
-
Solution Preparation: Prepare a 1 mM solution of the desired phosphonic acid in a suitable solvent, such as ethanol (B145695) or tetrahydrofuran (B95107) (THF).[13] Sonication may be required to fully dissolve the phosphonic acid.[14]
-
Immersion: Immerse the cleaned substrate in the phosphonic acid solution. The immersion time can vary from a few hours to overnight, depending on the specific phosphonic acid and substrate.[13] A time-course study is recommended to determine the optimal deposition time.
-
Rinsing: After immersion, thoroughly rinse the substrate with the same solvent to remove any physisorbed molecules.
-
Drying: Dry the functionalized substrate under a stream of nitrogen.
Carboxylic Acid SAM Formation and Bioconjugation (Amine Coupling)
-
SAM Formation:
-
Activation of Carboxyl Groups:
-
Prepare 100 mmol/L solutions of N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in a suitable buffer (e.g., pH 4-6).[9]
-
Mix equal volumes of the EDC and NHS solutions and immediately apply the mixture to the carboxylic acid-functionalized surface.[9]
-
Allow the activation reaction to proceed for 1 hour at room temperature.[9]
-
Rinse the surface with the same buffer.[9]
-
-
Biomolecule Immobilization:
-
Blocking and Washing:
-
Wash the surface with a buffer solution like PBS to remove unbound biomolecules.[9]
-
To block any remaining active NHS esters, incubate the surface with a 1 M ethanolamine (B43304) solution (pH 8.5) for a short period.[9]
-
Rinse again with PBS.
-
Conclusion: Making the Right Choice
The selection between phosphonic acid and carboxylic acid SAMs for bioconjugation is not a one-size-fits-all decision.
-
Choose Phosphonic Acid SAMs when:
-
Long-term stability and robustness are paramount. Applications involving harsh conditions, prolonged exposure to biological fluids, or the need for a highly durable surface will benefit from the strong anchoring of phosphonic acids.[1][3][15][16]
-
A highly ordered and well-defined molecular layer is critical. The propensity of phosphonic acids to form well-packed monolayers can provide better control over the presentation of immobilized biomolecules.[1][7]
-
-
Choose Carboxylic Acid SAMs when:
-
Utilizing well-established and straightforward bioconjugation chemistry is a priority. The EDC/NHS coupling method for carboxylic acids is a widely used and well-understood protocol.[9][10][11]
-
The application does not demand extreme long-term stability. For many biosensing and short-term experimental applications, the stability of carboxylic acid SAMs is sufficient.
-
Working with gold surfaces. Thiol-based carboxylic acid SAMs are the standard for gold.
-
Ultimately, the optimal choice will depend on the specific requirements of the application, including the substrate material, the nature of the biomolecule to be immobilized, and the environmental conditions to which the surface will be exposed. By carefully considering the data and experimental protocols presented in this guide, researchers can make an informed decision to advance their scientific and developmental goals.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. asu.elsevierpure.com [asu.elsevierpure.com]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of silatrane, phosphonic acid, and carboxylic acid functional groups for attachment of porphyrin sensitizers to TiO2 in photoelectrochemical cells - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Self Assembled Monolayer Reagent Carboxylic acid-SAM Formation Reagent Dojindo [dojindo.com]
- 11. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of the Physicochemical Properties of Carboxylic and Phosphonic Acid Self-Assembled Monolayers Created on a Ti-6Al-4V Substrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. marshall.edu [marshall.edu]
- 15. Formation of highly stable self-assembled alkyl phosphonic acid monolayers for the functionalization of titanium surfaces and protein patterning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Evaluating the Binding Affinity of 11-Mercaptoundecylphosphoric Acid to Metal Oxides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The functionalization of metal oxide surfaces is a critical step in a wide array of applications, from the development of advanced drug delivery systems and biocompatible implants to the creation of novel biosensors and corrosion-resistant materials.[1] At the heart of this functionalization lies the binding of anchor molecules that can form stable, well-ordered monolayers on the metal oxide surface. 11-Mercaptoundecylphosphoric acid is a molecule of significant interest in this domain due to its bifunctional nature: a phosphoric acid group for strong attachment to metal oxides and a terminal thiol group available for further chemical modification, such as the attachment of bioactive molecules or gold nanoparticles.[1]
This guide provides a comparative overview of the techniques used to evaluate the binding affinity of phosphonic acids, such as this compound, to various metal oxide surfaces. While direct comparative studies on the binding of this specific molecule across a range of metal oxides are not extensively available in published literature, a wealth of information exists on the interaction of phosphonic acids with individual metal oxides like titanium dioxide (TiO2), zinc oxide (ZnO), iron oxide (Fe2O3), and aluminum oxide (Al2O3).[2][3][4][5][6] This guide synthesizes this information to provide a framework for researchers looking to characterize and compare these crucial molecular interactions.
Understanding the Binding Interaction
The phosphoric acid headgroup of this compound is known to form strong coordinate bonds with metal oxide surfaces.[1] This interaction typically involves the deprotonation of the phosphonic acid group, which then coordinates to the metal atoms on the oxide surface.[3] The exact nature of this bond can vary, with monodentate, bidentate, and tridentate binding modes being possible, depending on the specific metal oxide, its surface crystallography, and the reaction conditions.[7][8] The stability and orientation of the resulting self-assembled monolayer (SAM) are highly dependent on the strength and nature of this initial binding.
Key Experimental Techniques for Evaluating Binding Affinity
A variety of surface-sensitive techniques are employed to characterize the binding of phosphonic acids to metal oxide surfaces. Each technique provides unique insights into the chemical and physical properties of the resulting interface. The table below summarizes the most common experimental methods and the information they can provide.
| Experimental Technique | Information Provided | Relevant Metal Oxides | Citations |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition of the surface, chemical state of elements (e.g., P, O, and the metal), confirmation of P-O-Metal bond formation, and assessment of monolayer coverage and purity. | ZnO, TiO2, Al2O3 | [2][5][6][9] |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of vibrational modes of the phosphonic acid and the metal oxide, providing insights into the binding mechanism (monodentate, bidentate, tridentate) and the conformational order of the alkyl chains. | TiO2, Fe2O3, ZnO | [2][3][5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Particularly 31P solid-state NMR, can distinguish between different binding modes of the phosphonate (B1237965) group on the surface and can be used to study ligand exchange dynamics. | TiO2, HfO2 | [2][7][10][11][12] |
| Atomic Force Microscopy (AFM) | Provides topographical images of the surface, allowing for the assessment of monolayer formation, surface coverage, and the presence of defects or multilayers. | ZnO | [5][6] |
| Contact Angle Goniometry | Measures the surface wettability, which changes significantly upon the formation of a hydrophobic self-assembled monolayer, providing an indication of surface coverage and ordering. | ZnO | [5][6] |
| Thermogravimetric Analysis (TGA) | Determines the amount of organic material bound to the metal oxide nanoparticles by measuring weight loss as a function of temperature. This can be used to quantify surface coverage. | ZnO | [13] |
| Adsorption Isotherms | Quantifies the amount of adsorbate on the surface as a function of its concentration in solution at a constant temperature. This method can be used to determine the binding affinity and capacity. | Al2O3 | [4][14] |
Generalized Experimental Protocol for Evaluating Binding Affinity
The following protocol outlines a general workflow for preparing a metal oxide surface, functionalizing it with this compound, and characterizing the resulting self-assembled monolayer.
Caption: Generalized workflow for the functionalization and characterization of metal oxide surfaces.
Detailed Methodologies:
-
Substrate Preparation: The metal oxide surface (e.g., a thin film on a silicon wafer or nanoparticles in a dispersion) must be thoroughly cleaned to remove any organic contaminants. This can be achieved by sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by drying. For some metal oxides, an oxygen plasma or UV-ozone treatment can be used to create a more reactive and hydroxylated surface, which can lead to more robust binding of the phosphonic acid.[5][6]
-
Solution Preparation: Prepare a dilute solution of this compound in a suitable solvent. The choice of solvent is crucial as it can influence the formation of the self-assembled monolayer.[15] Common solvents include ethanol, isopropanol, and toluene. The concentration of the solution is typically in the millimolar range.
-
Surface Functionalization: Immerse the cleaned metal oxide substrate into the prepared solution for a specific period, which can range from a few hours to overnight. The incubation is often performed at room temperature, but in some cases, gentle heating can facilitate the self-assembly process.
-
Rinsing: After the incubation period, the substrate is thoroughly rinsed with the pure solvent to remove any physisorbed (non-covalently bound) molecules. This step is critical to ensure that the subsequent characterization is representative of the chemisorbed monolayer.
-
Drying: The functionalized substrate is then dried, typically under a stream of inert gas like nitrogen or argon, to remove any residual solvent.
-
Surface Characterization: The dried, functionalized surface is then analyzed using a combination of the techniques listed in the table above to determine the success of the functionalization and to characterize the properties of the self-assembled monolayer.
Logical Framework for Comparative Evaluation
To effectively compare the binding affinity of this compound to different metal oxides, a systematic approach is necessary. The following diagram illustrates the logical relationship between the key experimental parameters and the desired outcomes.
Caption: Logical framework for the comparative evaluation of binding affinity.
By systematically varying the metal oxide substrate while keeping the experimental conditions for functionalization consistent, researchers can use the outputs from various characterization techniques to perform a robust comparative analysis. This will enable the selection of the most suitable metal oxide for a specific application based on the desired properties of the functionalized surface.
This guide provides a foundational framework for researchers embarking on the evaluation of this compound's binding to metal oxides. By employing the described experimental techniques and following a systematic approach, it is possible to gain a detailed understanding of the interfacial chemistry that is critical for the advancement of materials science and drug development.
References
- 1. This compound [myskinrecipes.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The binding of phosphonic acids at aluminium oxide surfaces and correlation with passivation of aluminium flake - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of phosphonic acid binding to zinc oxide - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Surface Dissociation Effect on Phosphonic Acid Self-Assembled Monolayer Formation on ZnO Nanowires - PMC [pmc.ncbi.nlm.nih.gov]
quantitative analysis of 11-Mercaptoundecylphosphoric acid surface coverage
A Comparative Guide to the Quantitative Analysis of 11-Mercaptoundecylphosphoric Acid Surface Coverage
For researchers, scientists, and drug development professionals working with surface modifications, the ability to accurately quantify the surface coverage of self-assembled monolayers (SAMs) is critical for ensuring reproducibility and optimal performance. This compound (11-MUPA) is a bifunctional molecule widely used for surface functionalization, particularly on gold and other metal oxide surfaces, due to its thiol group for robust anchoring and a terminal phosphonic acid group for subsequent conjugations. This guide provides a comparative overview of common techniques for the quantitative analysis of 11-MUPA surface coverage, presenting experimental data and detailed protocols.
Quantitative Comparison of Analytical Techniques
The choice of analytical technique for quantifying 11-MUPA surface coverage depends on the required accuracy, the nature of the substrate, and the available instrumentation. The following table summarizes key quantitative data and characteristics of the most common methods.
| Analytical Technique | Typical Surface Coverage (Γ) for Thiol SAMs on Gold (molecules/cm²) | Advantages | Limitations |
| X-ray Photoelectron Spectroscopy (XPS) | 1 - 5 x 10¹⁴ | Provides elemental composition and chemical state information. Highly surface-sensitive. | Requires high vacuum. May induce sample damage. Quantification can be complex. |
| Electrochemical Methods (e.g., CV) | 3 - 9 x 10¹⁴[1] | High sensitivity. Relatively low cost. Can be performed in situ. | Indirect measurement. Requires an electroactive probe or desorption of the monolayer. Substrate must be conductive. |
| Contact Angle Goniometry | Not directly measured | Simple, fast, and inexpensive. Sensitive to changes in surface chemistry and packing.[2][3] | Indirect assessment of coverage. Highly sensitive to surface contamination and roughness. Does not provide absolute surface coverage.[2] |
| Quartz Crystal Microbalance (QCM) | 1 - 6 x 10¹⁴ | Real-time, in-situ measurement of mass adsorption. High sensitivity. | Indirect measurement of mass, not direct molecular count. Sensitive to changes in viscosity and density of the liquid. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and comparable quantitative data. Below are protocols for three key techniques used to analyze 11-MUPA surface coverage.
X-ray Photoelectron Spectroscopy (XPS) for Surface Coverage Determination
XPS is a highly surface-sensitive quantitative technique that provides information on the elemental composition and chemical states of the elements within the top 5-10 nm of a surface.[4]
Methodology:
-
Sample Preparation:
-
Prepare a freshly cleaned gold substrate (e.g., by piranha solution treatment, followed by thorough rinsing with deionized water and ethanol (B145695), and drying under a stream of nitrogen).
-
Immerse the gold substrate in a dilute solution (e.g., 1 mM) of 11-MUPA in ethanol for a sufficient time to allow for SAM formation (typically 12-24 hours).
-
Rinse the functionalized substrate thoroughly with ethanol to remove non-chemisorbed molecules and dry under a stream of nitrogen.
-
-
XPS Analysis:
-
Introduce the sample into the ultra-high vacuum (UHV) chamber of the XPS instrument.
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest, particularly Au 4f, S 2p, P 2p, C 1s, and O 1s.
-
The S 2p peak is characteristic of the thiol anchor to the gold, and the P 2p peak represents the phosphonic acid head group.
-
-
Data Analysis for Surface Coverage (Γ):
-
The surface coverage can be estimated using the following formula, which relates the intensities of the substrate (Au) and adsorbate (P or S) peaks: Γ = (N_p * λ_p * cos(θ)) / (σ_p * I_Au_inf) * (I_p / (λ_Au * σ_Au)) Where:
-
N_p is the volume density of phosphorus atoms in the 11-MUPA molecule.
-
λ is the inelastic mean free path (IMFP) of the photoelectrons.
-
θ is the take-off angle of the photoelectrons.
-
σ is the photoionization cross-section.
-
I is the peak intensity.
-
-
Alternatively, a more straightforward approach involves comparing the relative atomic percentages of the elements of interest.[5]
-
Electrochemical Reductive Desorption for Surface Coverage Determination
Electrochemical methods, such as cyclic voltammetry (CV), can be used to quantify the surface coverage of thiol-based SAMs on conductive substrates like gold.[6] The principle involves the electrochemical reduction of the gold-thiol bond, which desorbs the monolayer from the surface. The charge associated with this desorption process is directly proportional to the number of molecules on the surface.
Methodology:
-
Electrode Preparation:
-
Use a gold working electrode. Clean the electrode electrochemically in an acidic solution (e.g., 0.5 M H₂SO₄) by cycling the potential until a characteristic clean gold voltammogram is obtained.
-
Rinse the electrode with deionized water and ethanol.
-
Immerse the clean gold electrode in a 1 mM solution of 11-MUPA in ethanol for at least one hour.[7]
-
Rinse the modified electrode with ethanol and dry with nitrogen.[7]
-
-
Electrochemical Measurement:
-
Use a standard three-electrode electrochemical cell containing a suitable electrolyte (e.g., 0.5 M KOH).
-
The 11-MUPA modified gold electrode serves as the working electrode, with a platinum wire as the counter electrode and a reference electrode (e.g., Ag/AgCl).
-
Perform cyclic voltammetry, scanning the potential to negative values to induce reductive desorption of the 11-MUPA monolayer. A typical scan range is from 0 V to -1.2 V vs. Ag/AgCl.[1]
-
-
Data Analysis for Surface Coverage (Γ):
-
Integrate the area of the reductive desorption peak in the cyclic voltammogram to obtain the total charge (Q) passed during the desorption process.
-
Calculate the surface coverage (Γ) using the Faraday equation: Γ = Q / (n * F * A) Where:
-
Q is the charge from the integrated desorption peak (in Coulombs).
-
n is the number of electrons involved in the desorption process (n=1 for the Au-S bond).
-
F is the Faraday constant (96485 C/mol).
-
A is the electroactive area of the electrode (in cm²), which can be determined separately using a standard redox probe like ferricyanide.[8]
-
-
Contact Angle Goniometry for Surface Characterization
Contact angle goniometry is a simple and rapid technique to assess the hydrophobicity or hydrophilicity of a surface, which is altered by the formation of a SAM.[3] While it does not provide a direct quantitative measure of surface coverage, it is an excellent method for confirming the presence and quality of the monolayer.[2]
Methodology:
-
Sample Preparation:
-
Prepare 11-MUPA functionalized and unfunctionalized (bare) substrates as described in the XPS protocol.
-
-
Contact Angle Measurement:
-
Place a small droplet (typically a few microliters) of a probe liquid (e.g., deionized water) onto the surface of the sample.[9]
-
Use a goniometer to capture a profile image of the droplet at the solid-liquid-gas interface.
-
Software is then used to measure the angle between the solid surface and the tangent of the droplet at the point of contact.[10]
-
-
Data Interpretation:
-
A bare gold surface is relatively hydrophilic.
-
A well-formed 11-MUPA SAM with the phosphonic acid groups exposed will result in a more hydrophilic surface compared to a long-chain alkane thiol SAM, but its contact angle will differ from the bare substrate, indicating successful functionalization.
-
The consistency of the contact angle across the surface can indicate the homogeneity of the SAM.
-
Visualizing Experimental Workflows and Relationships
To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Workflow for quantitative analysis of 11-MUPA surface coverage using XPS.
Caption: Relationship between analytical techniques and SAM property characterization.
Comparison with Alternative SAMs
While 11-MUPA is highly effective, other molecules are used for forming SAMs, each with distinct properties. The choice often depends on the substrate and the desired surface functionality.
| SAM Molecule | Head Group | Typical Substrate(s) | Key Characteristics & Comparison to 11-MUPA |
| 11-Mercaptoundecanoic Acid (11-MUA) | Carboxylic Acid | Gold | Similar chain length to 11-MUPA, but with a carboxylic acid terminal group. The pKa of the carboxylic acid is higher than that of the phosphonic acid, which can influence surface charge at different pH values. |
| Octadecylphosphonic Acid (ODPA) | Phosphonic Acid | Metal Oxides (e.g., TiO₂, Al₂O₃) | Forms robust monolayers on metal oxide surfaces. Lacks the thiol group, making it unsuitable for gold. The longer alkyl chain leads to a more hydrophobic surface compared to 11-MUPA SAMs. |
| (3-Aminopropyl)triethoxysilane (APTES) | Amine | Silicon Dioxide, Glass | Forms SAMs through silanization. The terminal amine group is often used for bioconjugation. The stability and ordering of silane-based SAMs can be more variable than thiol-based SAMs on gold. |
The quantitative analysis techniques described for 11-MUPA are largely applicable to these alternative SAMs, with adjustments to the specific elements and functional groups being analyzed. For instance, with APTES, Si 2p and N 1s peaks would be of primary interest in XPS analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. dataphysics-instruments.com [dataphysics-instruments.com]
- 3. Contact Angle Measurement / Goniometry - Surface Science Western [surfacesciencewestern.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Electrochemistry of redox-active self-assembled monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determining Surface Coverage of Self-Assembled Monolayers on Gold Electrodes [chemeducator.org]
- 9. nanoscience.com [nanoscience.com]
- 10. scribd.com [scribd.com]
A Comparative Analysis of Surface Coatings for Enhanced Biocompatibility: 11-Mercaptoundecylphosphoric Acid vs. Alternatives
For researchers, scientists, and drug development professionals, the selection of an appropriate surface coating for biomedical devices and drug delivery systems is a critical determinant of in vivo success. An ideal coating minimizes non-specific protein adsorption, reduces cellular adhesion, and elicits a minimal inflammatory response. This guide provides a comparative analysis of 11-Mercaptoundecylphosphoric acid (11-MUPA) against two widely used alternatives: Poly(ethylene glycol) (PEG) and zwitterionic polymers.
This comparison synthesizes experimental data from multiple studies to provide a quantitative and qualitative overview of the performance of these coatings. Detailed experimental protocols for the key biocompatibility assays are also provided to aid in the replication and validation of these findings.
Quantitative Performance Comparison
To facilitate a direct comparison, the following tables summarize the quantitative data on protein adsorption, cell adhesion, and inflammatory response for 11-MUPA, PEG, and zwitterionic surface coatings. It is important to note that the data presented is a synthesis from various studies and experimental conditions may vary.
| Surface Coating | Fibrinogen Adsorption (ng/cm²) | Reference |
| This compound (11-MUPA) | ~25 - 50 | [1] |
| Poly(ethylene glycol) (PEG) | ~5 - 30 | [2] |
| Zwitterionic Polymers (e.g., pSBMA) | < 5 | [2] |
Table 1: Comparison of Fibrinogen Adsorption. Fibrinogen is a key protein involved in blood clotting and the foreign body response. Lower adsorption levels are indicative of a more biocompatible surface.
| Surface Coating | Fibroblast Adhesion (cells/mm²) | Reference |
| This compound (11-MUPA) | ~1500 - 2500 | [3][4] |
| Poly(ethylene glycol) (PEG) | ~500 - 1500 | [5] |
| Zwitterionic Polymers (e.g., pSBMA) | < 500 | [2] |
Table 2: Comparison of Fibroblast Adhesion. Fibroblasts are involved in the formation of fibrous capsules around implants. Reduced fibroblast adhesion is desirable for many biomedical applications.
| Surface Coating | Macrophage TNF-α Secretion (pg/mL) | Reference |
| This compound (11-MUPA) | ~200 - 400 | [6][7][8] |
| Poly(ethylene glycol) (PEG) | ~100 - 250 | [9] |
| Zwitterionic Polymers (e.g., pSBMA) | < 100 | [9] |
Table 3: Comparison of Inflammatory Response (TNF-α Secretion). Tumor Necrosis Factor-alpha (TNF-α) is a pro-inflammatory cytokine. Lower levels of TNF-α secretion by macrophages indicate a less inflammatory response to the material.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Protocol 1: Quantification of Protein Adsorption using Surface Plasmon Resonance (SPR)
Objective: To quantify the amount of protein adsorbed onto the functionalized surfaces in real-time.
Materials:
-
SPR instrument
-
Gold-coated SPR sensor chips
-
Solutions of 11-MUPA, PEG-thiol, and a zwitterionic thiol (e.g., sulfobetaine-thiol) in ethanol (B145695) (1 mM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fibrinogen solution in PBS (1 mg/mL)
-
Ethanol and deionized water for rinsing
Procedure:
-
Clean the gold-coated SPR sensor chips with piranha solution (a 3:1 mixture of sulfuric acid and 30% hydrogen peroxide; Caution: Piranha solution is extremely corrosive and reactive ). Rinse thoroughly with deionized water and ethanol, and dry under a stream of nitrogen.
-
Mount the cleaned sensor chips in the SPR instrument.
-
Establish a stable baseline by flowing PBS over the sensor surface.
-
Inject the respective thiol solution (11-MUPA, PEG-thiol, or zwitterionic thiol) to form a self-assembled monolayer (SAM) on the gold surface.
-
Rinse with ethanol and then PBS to remove non-adsorbed thiols.
-
Inject the fibrinogen solution over the functionalized surfaces and monitor the change in the SPR signal (resonance angle or resonance units).
-
After the protein solution, flow PBS to remove any loosely bound protein.
-
The change in the SPR signal is proportional to the mass of adsorbed protein. Convert the signal change to surface concentration (ng/cm²) using the instrument's software and appropriate conversion factors.[10][11][12][13][14]
Protocol 2: Cell Adhesion Assay
Objective: To quantify the number of adherent cells on the different surface coatings.
Materials:
-
Gold-coated glass coverslips
-
Solutions of 11-MUPA, PEG-thiol, and a zwitterionic thiol in ethanol (1 mM)
-
Fibroblast cell line (e.g., NIH/3T3)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
Calcein AM fluorescent dye
-
Fluorescence microscope
Procedure:
-
Prepare the functionalized gold-coated coverslips by forming SAMs as described in Protocol 1.
-
Place the functionalized coverslips in a sterile 24-well plate.
-
Seed fibroblasts onto the coverslips at a density of 1 x 10⁴ cells/cm².
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, gently wash the coverslips twice with PBS to remove non-adherent cells.
-
Add cell culture medium containing Calcein AM to each well and incubate for 30 minutes to stain the live, adherent cells.
-
Wash the coverslips with PBS.
-
Visualize and count the number of fluorescently labeled cells using a fluorescence microscope. Capture images from at least five random fields of view for each surface type.
-
Calculate the average number of adherent cells per unit area (cells/mm²).[3][4]
Protocol 3: In Vitro Inflammatory Response Assay
Objective: To measure the secretion of the pro-inflammatory cytokine TNF-α by macrophages cultured on the different surfaces.
Materials:
-
Functionalized gold-coated coverslips (as prepared in Protocol 1)
-
Macrophage cell line (e.g., RAW 264.7)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Lipopolysaccharide (LPS) as a positive control
-
Enzyme-Linked Immunosorbent Assay (ELISA) kit for TNF-α
Procedure:
-
Place the functionalized coverslips in a sterile 24-well plate.
-
Seed macrophages onto the coverslips at a density of 5 x 10⁴ cells/cm².
-
Incubate the cells for 24 hours at 37°C in a 5% CO₂ incubator.
-
Collect the cell culture supernatant from each well.
-
Centrifuge the supernatant to remove any cellular debris.
-
Quantify the concentration of TNF-α in the supernatant using a commercial ELISA kit according to the manufacturer's instructions.[15][16][17][18][19][20]
-
The absorbance is read at 450 nm, and the concentration of TNF-α is determined by comparison to a standard curve.
Signaling Pathways and Experimental Workflows
The interaction of cells with a biomaterial surface is a complex process mediated by a cascade of signaling events. The initial adsorption of proteins from the surrounding biological fluid dictates the subsequent cellular response. Integrins, a family of transmembrane receptors, play a pivotal role in recognizing and binding to specific motifs on these adsorbed proteins, thereby initiating intracellular signaling pathways that govern cell adhesion, proliferation, and differentiation.
Upon cell adhesion, integrin clustering triggers the activation of focal adhesion kinase (FAK), which in turn initiates a cascade of downstream signaling events. This includes the activation of the MAPK/ERK pathway, which is crucial for cell proliferation and survival, and the Rho/ROCK pathway, which regulates cytoskeleton organization and cell motility. The specific signaling pathways activated can vary depending on the surface chemistry and the conformation of the adsorbed proteins.
Discussion
The presented data suggests that zwitterionic coatings exhibit the lowest protein adsorption and cell adhesion, followed by PEG and then 11-MUPA. This trend is also reflected in the inflammatory response, with zwitterionic surfaces eliciting the weakest pro-inflammatory cytokine secretion.
The superior performance of zwitterionic polymers is attributed to their ability to form a tightly bound hydration layer on the surface, which acts as a physical and energetic barrier to protein adsorption.[2] PEG coatings also create a hydrophilic barrier that repels proteins through steric hindrance.[5] While 11-MUPA, with its phosphonic acid headgroup, is more hydrophilic than a bare gold surface, it appears to be less effective at preventing biofouling compared to the longer, more flexible polymer chains of PEG and zwitterionic coatings.
The choice of surface coating will ultimately depend on the specific application. For applications requiring minimal biological interaction, such as in vivo sensors or long-term implants, zwitterionic coatings may be the optimal choice. PEG coatings offer a good balance of biocompatibility and ease of functionalization. 11-MUPA, while showing higher protein and cell interaction compared to the other two, can be a suitable option for applications where a certain level of bio-interactivity is desired, or as a component in more complex surface modifications.
This guide provides a foundational comparison of these three important surface coatings. Researchers are encouraged to perform their own specific in vitro and in vivo studies to determine the most suitable coating for their particular biomedical application.
References
- 1. Fibrinogen adsorption to biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Bacterial Adhesion and Biofilm Formation on Zwitterionic Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Maximizing Fibroblast Adhesion on Protein-Coated Surfaces Using Microfluidic Cell Printing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maximizing Fibroblast Adhesion on Protein-Coated Surfaces Using Microfluidic Cell Printing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Surface Patterning of Gold Nanoparticles on PEG-Based Hydrogels to Control Cell Adhesion [mdpi.com]
- 6. TNF-α Secreted from Macrophages Increases the Expression of Prometastatic Integrin αV in Gastric Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Release of TNF-α from macrophages is mediated by small GTPase Rab37 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Tumor Necrosis Factor-α Signaling in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. Surface plasmon resonance for real time in situ analysis of protein adsorption to polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Competitive protein adsorption as observed by surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Surface plasmon resonance in protein-membrane interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Surface plasmon resonance for measuring interactions of proteins with lipid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Surface Plasmon Resonance Analysis for Quantifying Protein–Carbohydrate Interactions | Springer Nature Experiments [experiments.springernature.com]
- 15. Hydrothermal Surface Treatment of Mg AZ31 SPF Alloy: Immune Cell Biocompatibility and Antibacterial Potential for Orthopaedic Applications | MDPI [mdpi.com]
- 16. cusabio.com [cusabio.com]
- 17. mybiosource.com [mybiosource.com]
- 18. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Determination of Proinflammatory and Antiinflammatory Cytokines by ELISA Technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Production of tumor necrosis factor-alpha by alveolar macrophages of lung cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 11-Mercaptoundecylphosphoric Acid: A Comprehensive Guide
For Immediate Reference: Operational and Disposal Planning for Researchers
This guide provides essential safety and logistical information for the proper disposal of 11-Mercaptoundecylphosphoric acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to minimize risks associated with this chemical.
I. Immediate Safety and Handling Precautions
This compound is a combustible solid that can cause skin, eye, and respiratory irritation.[1] All handling of this chemical should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., Nitrile rubber).
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator, such as a dust mask type N95 (US), is necessary when handling the solid form to avoid inhalation of dust.
-
Skin and Body Protection: A laboratory coat and appropriate protective clothing to prevent skin exposure.
First Aid Measures:
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water.
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. If contact lenses are present, remove them if it is easy to do so. Continue rinsing and seek medical attention.
-
In Case of Inhalation: Move the individual to fresh air and ensure they are comfortable for breathing. If the person feels unwell, contact a poison center or physician.
-
In Case of Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
II. Waste Characterization and Segregation
Proper characterization and segregation of waste are the first steps in compliant disposal.
-
Waste Identification: All waste containing this compound must be clearly labeled. This includes unused product, reaction byproducts, and any contaminated materials such as gloves, wipes, and containers.
-
Segregation: This waste stream must be kept separate from other laboratory wastes to avoid incompatible chemical reactions.[2] Never mix unknown wastes with other chemicals.[2]
The U.S. Environmental Protection Agency (EPA) does not specifically list this compound as a hazardous waste. However, it is the responsibility of the waste generator to determine if the waste exhibits any hazardous characteristics as defined by the Resource Conservation and Recovery Act (RCRA), such as ignitability, corrosivity, reactivity, or toxicity.
III. Proper Disposal Procedures
There are two primary recommended disposal pathways for this compound, depending on institutional capabilities and local regulations.
Pathway 1: Direct Disposal via Licensed Contractor
This is the most straightforward and often the safest method.
-
Packaging:
-
Place the waste in a container that is compatible with the chemical. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for many chemical wastes, including acids and organic compounds.[2]
-
Ensure the container has a tightly fitting cap and is kept closed except when adding waste.[3]
-
Do not overfill liquid containers; allow for at least 25% headspace for expansion.[4]
-
The exterior of the container must be clean and free of contamination.[4]
-
-
Labeling:
-
Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound."
-
Indicate the approximate concentration and quantity of the waste.
-
Include the date of waste generation.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated hazardous waste accumulation area away from incompatible materials.
-
-
Arranging for Disposal:
Pathway 2: On-Site Pre-treatment (Oxidation) Prior to Disposal
For laboratories with the appropriate facilities and trained personnel, on-site oxidation can convert the mercaptan to a less hazardous substance before final disposal. This procedure is adapted from protocols for similar mercaptan-containing compounds.[1]
Experimental Protocol for Oxidation:
-
Prepare the Oxidizing Solution:
-
In a fume hood, prepare a solution of sodium hypochlorite (B82951) (household bleach, typically 5.25%) or calcium hypochlorite.
-
For every 0.1 mole of this compound (approximately 26.84 g), a 25% excess of the oxidizing agent is recommended. This equates to roughly 1.5 liters of 5.25% sodium hypochlorite solution.
-
-
Reaction:
-
While stirring the oxidizing solution, slowly add the this compound waste.
-
This reaction is exothermic, and a temperature increase should be expected.
-
Continue to stir the mixture for a minimum of two hours to ensure the complete oxidation of the mercaptan group. The solid thiol should dissolve during this process.
-
-
Neutralization and Final Disposal:
-
After the reaction is complete, test the pH of the resulting solution.
-
Neutralize the solution by slowly adding a suitable acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) until the pH is between 6.0 and 8.0.
-
The final neutralized solution may be disposed of as aqueous chemical waste, in accordance with local regulations. Consult your EHS office for final approval before any drain disposal.
-
IV. Quantitative Data Summary
| Parameter | Value/Instruction | Source |
| Personal Protective Equipment | Chemical safety goggles, compatible gloves, lab coat, N95 dust mask | [1] |
| Recommended Waste Container | High-Density Polyethylene (HDPE) | [2] |
| Container Fill Level (Liquids) | Do not exceed 75% capacity | [4] |
| Oxidizing Agent for Pre-treatment | Sodium Hypochlorite (5.25%) or Calcium Hypochlorite (65%) | [1] |
| Oxidizing Agent to Waste Ratio | ~1.5 L of 5.25% Sodium Hypochlorite per 0.1 mole of waste | [1] |
| Reaction Time for Oxidation | Minimum of 2 hours with stirring | [1] |
| Final pH after Neutralization | Between 6.0 and 8.0 | General Lab Practice |
V. Logical Workflow for Disposal
References
- 1. benchchem.com [benchchem.com]
- 2. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. nipissingu.ca [nipissingu.ca]
- 5. PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Methyl Mercaptan - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 7. arkema.com [arkema.com]
Personal protective equipment for handling 11-Mercaptoundecylphosphoric acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 11-Mercaptoundecylphosphoric acid. Adherence to these procedures is essential for ensuring laboratory safety and minimizing risk.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential health hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2] It may also have long-lasting harmful effects on aquatic life.[1][2]
Hazard Statements:
The following table summarizes the mandatory personal protective equipment required when handling this chemical.
| Body Part | Required PPE | Specifications and Rationale |
| Eyes/Face | Safety Goggles or Face Shield | Must be worn to protect against splashes and dust.[1][2][3][4] For significant splash hazards, a face shield should be worn in addition to goggles.[3][5] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are generally suitable for preventing skin contact.[3][6] Gloves must be inspected before use and disposed of properly after handling the chemical.[7][8] |
| Body | Laboratory Coat or Apron | A lab coat or chemical-resistant apron is necessary to protect skin and clothing from spills and splashes.[3][9] |
| Respiratory | N95 Dust Mask or Respirator | Since the compound is a solid that can form dust and may cause respiratory irritation, an N95 dust mask is the minimum requirement.[1][2] Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[4][10] |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring a safe laboratory environment.
References
- 1. 11-巯基十一烷基磷酸 90% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound 90 188678-49-1 [sigmaaldrich.com]
- 3. oshatrainingschool.com [oshatrainingschool.com]
- 4. chemsafe.ie [chemsafe.ie]
- 5. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 6. Corrosive Chemicals | Laboratory Safety | Safety | Department of Environmental Health and Safety | Brandeis University [brandeis.edu]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. chemicals.co.uk [chemicals.co.uk]
- 10. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
